Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-10(13)11(4-5-12-8-11)9-2-6-15-7-3-9/h9,12H,2-8H2,1H3 |
InChI Key |
YBNJVDXYTDDRHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNC1)C2CCOCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate CAS number and identifiers
The following technical guide details the chemical identity, structural analysis, synthetic methodology, and applications of Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate.
Chemical Identity & Identifiers
This compound is a specialized heterocyclic building block used primarily in medicinal chemistry. It features a pyrrolidine ring with a quaternary center at the C3 position, substituted by both a methyl ester and a tetrahydropyran (oxane) ring. This 3,3-disubstitution pattern is critical for restricting conformational flexibility in drug design, often used to target G-protein coupled receptors (GPCRs) or kinases where precise side-chain vectorization is required.
Core Identifiers
| Identifier Type | Value |
| Chemical Name | Methyl 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylate |
| CAS Number | 1823391-92-9 |
| Synonyms | This compound; 3-(Tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylic acid methyl ester |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| SMILES | COC(=O)C1(CNCC1)C2CCOCC2 |
| InChIKey | Not indexed in standard public repositories; derived from structure:[Computed] |
| Structure Class | β-Amino acid derivative (cyclic); 3,3-Disubstituted Pyrrolidine |
Structural Analysis & Pharmacophore
The compound represents a strategic scaffold in "Escape from Flatland" drug discovery initiatives, offering high sp³ character (Fsp³).
-
Quaternary Center (C3): The geminal substitution at C3 creates a "gem-disubstituted" effect (Thorpe-Ingold effect), which restricts the conformational space of the pyrrolidine ring. This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a protein target.
-
Tetrahydropyran (Oxane) Ring: Acts as a polar, non-basic hydrophobic group. It improves water solubility compared to a cyclohexyl analog due to the ether oxygen, while maintaining metabolic stability.
-
Pyrrolidine Nitrogen: A secondary amine providing a vector for further diversification (e.g., urea formation, amide coupling, or reductive amination).
-
Methyl Ester: A masked carboxylic acid, serving as a handle for hydrolysis to the free acid or direct conversion to heterocycles (e.g., oxadiazoles).
Conformational Logic Diagram
Figure 1: Pharmacophore dissection of this compound showing functional vectors.
Synthetic Methodology
The synthesis of 3,3-disubstituted pyrrolidines containing a quaternary center is synthetically challenging due to steric hindrance. The most robust route involves a [3+2] cycloaddition of an azomethine ylide with a 1,1-disubstituted alkene.
Protocol: 1,3-Dipolar Cycloaddition Route
This protocol describes the formation of the N-benzyl protected intermediate, followed by hydrogenolysis.
Step 1: Preparation of the Dipolarophile
Reactants: Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, Paraformaldehyde, Diisopropylamine. Mechanism: α-Methylenation (Mannich-type reaction followed by elimination).
-
Reaction: Treat methyl 2-(tetrahydro-2H-pyran-4-yl)acetate with paraformaldehyde and diisopropylamine (or Eschenmoser’s salt) in dioxane at reflux.
-
Workup: Concentrate and purify via silica gel chromatography.
-
Product: Methyl 2-(tetrahydro-2H-pyran-4-yl)acrylate (The "Exocyclic Alkene").
Step 2: [3+2] Cycloaddition
Reactants: Exocyclic Alkene (from Step 1), N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor), TFA (cat.). Mechanism: Generation of the non-stabilized azomethine ylide followed by [3+2] cycloaddition.
-
Setup: Dissolve the acrylate (1.0 equiv) and the benzylamine precursor (1.2 equiv) in anhydrous Dichloromethane (DCM) at 0°C.
-
Initiation: Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 equiv) dropwise. The acid catalyzes the desilylation/elimination to form the reactive 1,3-dipole.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Product: N-Benzyl-3-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylate.
Step 3: Deprotection (Hydrogenolysis)
Reactants: N-Benzyl intermediate, Pd/C (10%), H₂ (1 atm), Methanol.
-
Reaction: Dissolve the intermediate in methanol. Add 10 wt% Pd/C. Stir under a hydrogen balloon for 4–6 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst.
-
Isolation: Concentrate the filtrate in vacuo.
-
Final Product: this compound (typically isolated as a viscous oil or converted to HCl salt for storage).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway via [3+2] cycloaddition to construct the quaternary pyrrolidine core.
Applications in Drug Discovery
This building block is specifically engineered for Fragment-Based Drug Discovery (FBDD) and Lead Optimization .
-
Peptidomimetics: The compound acts as a constrained β-amino acid surrogate. When hydrolyzed to the acid, it can be incorporated into peptide backbones to induce turn structures (e.g., β-turns) due to the steric bulk of the pyran ring.
-
GPCR Modulators: The 3,3-disubstituted pyrrolidine scaffold is prevalent in antagonists for chemokine receptors (e.g., CCR5, CCR2) and agonists for GLP-1. The pyran ring often occupies a hydrophobic pocket while improving metabolic stability compared to phenyl or cyclohexyl groups.
-
Kinase Inhibitors: The pyrrolidine nitrogen can hinge-bind or solvent-expose, while the C3 substituents direct the rest of the molecule into the back-pocket (selectivity pocket) of the kinase ATP-binding site.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The free amine is sensitive to CO₂ (carbamate formation) and oxidation.
-
Stability: Stable in organic solvents (DCM, DMSO, MeOH). Avoid strong aqueous acids or bases which may hydrolyze the methyl ester.
References
-
AA Blocks. (n.d.). This compound Product Page. Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary for Methyl pyrrolidine-3-carboxylate derivatives. National Library of Medicine. Retrieved from [Link]
- Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810. (Cited for [3+2] Cycloaddition methodology).
Sources
Structural Elucidation of Novel Spirocyclic Pyrrolidine Scaffolds
A Multi-Dimensional Analytical Framework for Drug Discovery
Executive Summary
The shift in medicinal chemistry from "flat" aromatic structures to three-dimensional (3D) architectures has elevated spirocyclic pyrrolidines as a privileged scaffold.[1][2] These moieties offer high fraction of sp3-hybridized carbons (
The Spirocyclic Advantage: 3D Geometry in Focus
Spirocyclic pyrrolidines possess a quaternary spiro-carbon that locks the pyrrolidine ring orthogonal to the fused system (e.g., oxindole, indenoquinoxaline). This rigidity reduces the entropic penalty of binding but complicates structural assignment.
Key Structural Challenges
-
Regioisomerism: Orientation of the dipole (azomethine ylide) vs. dipolarophile.
-
Relative Stereochemistry: Endo vs. Exo transition states leading to different diastereomers.
-
Absolute Configuration: Enantiomeric resolution of the chiral centers generated (up to 4 contiguous centers).
Phase I: Establishing Connectivity and Regiochemistry
The first tier of elucidation confirms the 2D structure and the location of the spiro-junction.
The "Spiro-Signature" (13C NMR & HMBC)
The quaternary spiro-carbon is the linchpin of the structure. It typically resonates between 60–80 ppm in
Protocol:
-
DEPT-135/HSQC: Identify all protonated carbons. The spiro-carbon will disappear in DEPT and show no correlations in HSQC.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. You must observe long-range (
and ) correlations from protons on both rings sharing the spiro-center.-
Example: In a spiro[indoline-3,2'-pyrrolidine], the indoline NH and the pyrrolidine H-5' should both correlate to the spiro C-3.
-
Distinguishing Regioisomers
In 1,3-dipolar cycloadditions, the substituent position on the pyrrolidine ring depends on the polarization of the alkene.
| Feature | Regioisomer A (Normal) | Regioisomer B (Inverse) |
| H-H COSY | Continuous spin system (H2-H3-H4-H5) | Interrupted spin system if quaternary centers exist |
| Chemical Shift | Shift moves upfield if not adjacent to N | |
| HMBC | Correlation from substituent protons to Spiro-C | No correlation or weak |
Phase II: Stereochemical Assignment (The Endo/Exo Problem)
Once connectivity is established, the relative orientation of substituents (diastereomerism) must be solved. This relies on through-space interactions.[3][4]
NOESY/ROESY Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining if protons are cis (spatial proximity < 5 Å) or trans.
Critical Analysis Vectors:
-
Ring Protons: Check correlations between H-2', H-3', H-4', and H-5' of the pyrrolidine ring.
-
Cis protons generally show strong NOE cross-peaks.
-
Trans protons show weak or null NOE.
-
-
Spiro-Substituents: The most diagnostic correlation is often between the ortho-protons of a spiro-fused aromatic ring and the substituents on the pyrrolidine.
Visualization of Stereochemical Logic
The following diagram illustrates the decision logic for assigning Endo vs. Exo stereochemistry based on NOE data.
Caption: Logic flow for distinguishing Endo/Exo diastereomers using NOESY correlations between the pyrrolidine scaffold and the spiro-fused moiety.
Phase III: Absolute Configuration (Validation)
NMR provides relative stereochemistry. To define the absolute configuration (
Single Crystal X-ray Diffraction (SC-XRD)
This is the "gold standard."
-
Method: Slow evaporation of solvent (MeOH/EtOAc) or vapor diffusion (Hexane into DCM).
-
Requirement: A heavy atom (Cl, Br, S) significantly aids in anomalous dispersion for absolute structure determination (Flack parameter < 0.1).
Electronic Circular Dichroism (ECD)
If crystals are unsuitable, ECD combined with Time-Dependent Density Functional Theory (TD-DFT) is the modern standard.
-
Experimental: Record ECD spectrum in MeOH or MeCN (200–400 nm). Look for Cotton effects (CE) corresponding to the chromophores (e.g., oxindole).
-
Computational:
-
Perform conformational search (MMFF94).
-
Optimize geometry (DFT B3LYP/6-31G*).
-
Calculate ECD spectra (TD-DFT).[5]
-
-
Comparison: A positive correlation between the calculated and experimental spectra allows assignment of the absolute configuration.
Experimental Protocol: The "Spiro-Check" Workflow
Objective: Full structural assignment of a reaction product from isatin, sarcosine, and a chalcone.
Step 1: Purification Isolate the major diastereomer via flash column chromatography (Silica gel, Hexane:EtOAc gradient). Note: Endo isomers are typically more polar than Exo isomers.
Step 2: HRMS Screening Acquire ESI-TOF mass spectrum.
-
Target: Molecular ion
. -
Validation: Mass error < 5 ppm.
Step 3: NMR Data Acquisition (600 MHz recommended)
-
Solvent:
(standard) or (if solubility is poor or OH/NH exchange is needed). -
Experiments:
, , COSY, HSQC, HMBC, NOESY.
Step 4: Data Analysis Table Construct a table to map key correlations.
| Position | Multiplicity ( | HMBC ( | NOESY (Key) | ||
| Spiro C-3 | - | - | 78.5 | H-Indole(4), H-Pyr(2) | - |
| Pyr H-2 | 4.15 | dd (10.5, 7.2) | 62.1 | C-3, C-Carbonyl | H-Indole(4) (Strong) |
| Pyr H-5 | 3.80 | t (8.5) | 48.3 | C-4, C-3 | H-4 |
Step 5: Final Assignment
-
Regiochemistry: Confirmed by HMBC from Pyr H-2 to Spiro C-3.
-
Stereochemistry: Strong NOE between Pyr H-2 and Indole H-4 confirms the Endo configuration (carbonyl group of chalcone is cis to the oxindole carbonyl).
Visualization of Analytical Pathway
The following diagram summarizes the integrated workflow for structural elucidation.
Caption: Integrated analytical pipeline from unknown sample to fully elucidated spirocyclic scaffold.
References
-
Spirocyclic Motifs in Drug Discovery Source: National Institutes of Health (NIH) / Molecules Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds URL:[Link]
-
Synthesis and Stereochemistry of Spiro-Pyrrolidines Source: Royal Society of Chemistry (RSC) Advances Title: Stereoselective synthesis of spirocyclic pyrrolidines using L-proline functionalized nanocatalysts URL:[Link]
-
Advanced NMR Techniques for Stereochemistry Source: Chemistry LibreTexts Title: NOESY Spectra: Determination of Stereochemical Relationships URL:[Link]
-
Chiroptical Methods for Absolute Configuration Source: MDPI / Pharmaceuticals Title: Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy URL:[Link]
-
X-Ray Crystallography of Spiro Compounds Source: MDPI / Crystals Title: Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles URL:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of the absolute configurations of flexible molecules: synthesis and theoretical simulation of electronic circular dichroism/optical rotation of some pyrrolo[2,3-b]indoline alkaloids--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: 3,3-Disubstituted Pyrrolidine Derivatives in Drug Discovery
Executive Summary
The 3,3-disubstituted pyrrolidine scaffold represents a high-value structural motif in modern medicinal chemistry.[1][2][3] Unlike their 2-substituted counterparts (ubiquitous in proline mimetics), 3,3-disubstituted derivatives offer a unique combination of metabolic blockade , conformational restriction , and vectorial functionalization . This guide analyzes the physicochemical logic driving their adoption, details robust synthetic protocols for their construction, and reviews their application in high-potency therapeutic candidates.
Part 1: Structural & Physicochemical Logic[1][2]
The Gem-Disubstituent Effect (Thorpe-Ingold)
The introduction of two substituents at the C3 position of the pyrrolidine ring creates a quaternary center that significantly alters the thermodynamics of ring formation and stability.
-
Mechanism: The bulkier substituents at C3 compress the internal bond angle (
), forcing the terminal groups (N1 and C5) closer together.[1][3] This entropic advantage accelerates ring closure rates (cyclization) and stabilizes the cyclic form against ring-opening metabolism.[1][3]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Impact: This effect is critical for increasing the in vivo half-life of drug candidates by sterically hindering access to the nitrogen lone pair and adjacent C-H bonds, common sites for CYP450 oxidation.
Conformational Locking & Pucker Control
The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation to minimize torsional strain.
-
Pucker Preferences: 3,3-disubstitution restricts the ring's pseudorotational mobility.[1] For example, 3,3-difluoropyrrolidine derivatives often adopt a specific pucker due to the gauche effect (preference for C-F bonds to be gauche to C-N), locking the vector of substituents at the N1 and C2 positions.
-
Bioactivity: This "locking" reduces the entropic penalty of binding to a protein target, as the molecule is pre-organized into a bioactive conformation.
Basicity Modulation
-
Fluorination: Introducing fluorine at the C3 position (e.g., 3,3-difluoropyrrolidine) lowers the pKa of the pyrrolidine nitrogen due to the strong electron-withdrawing inductive effect (
).[3] -
Data Point: Unsubstituted pyrrolidine (
) vs. 3,3-difluoropyrrolidine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ).[1][3] This reduction is crucial for improving membrane permeability (higher fraction of neutral species at physiological pH) and reducing hERG channel liability.
Part 2: Synthetic Methodologies
Strategic Overview
Synthesis of 3,3-disubstituted pyrrolidines is challenging due to the steric hindrance involved in forming quaternary centers. Two primary strategies dominate:
| Strategy | Mechanism | Key Advantage | Limitation |
| A. De Novo Ring Formation | [3+2] Cycloaddition of Azomethine Ylides | High stereocontrol; builds complex cores rapidly.[1][2][3] | Requires specific dipolarophiles; scale-up can be costly.[1][2][3] |
| B. Precursor Cyclization | Intramolecular Nucleophilic Substitution | Robust, scalable, uses cheap starting materials (diols/diesters). | Lengthy linear sequences; quaternary center must be pre-installed.[2] |
Detailed Protocol: [3+2] Cycloaddition (Trost Method Variant)
This protocol describes the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) donors with imines to generate 3,3-disubstituted pyrrolidines.[1][2][3]
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%) + Phosphoramidite Ligand (10 mol%)[2][3]
-
Donor: 2-((Trimethylsilyl)methyl)allyl acetate (TMM precursor)[1][2][3]
-
Acceptor: N-Tosyl imine or N-Boc imine (bearing the C3 substituents)[1][2][3]
-
Solvent: Toluene (anhydrous)[3]
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve Pd(OAc)₂ and the ligand in toluene. Stir at RT for 15 min to generate the active Pd(0) species.
-
Substrate Addition: Add the N-sulfonyl imine (1.0 equiv) to the catalyst solution.
-
TMM Injection: Add the TMM precursor (1.2 equiv) via syringe pump over 1 hour to minimize oligomerization.
-
Reaction: Heat the mixture to 80°C–100°C. Monitor by TLC/LC-MS for consumption of the imine (typically 4–12 hours).
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc) yields the 3,3-disubstituted pyrrolidine.[2]
Validation Check:
-
Self-Validating Step: The disappearance of the imine peak in IR (approx. 1620 cm⁻¹) and appearance of the pyrrolidine C-N stretch confirms ring closure.
Part 3: Medicinal Chemistry Applications[4][5][6]
Case Study 1: Triple Reuptake Inhibitors (SNDRI)
Researchers at major pharmaceutical labs (e.g., Sepracor, now Sunovion) identified 3,3-disubstituted pyrrolidines as potent Triple Reuptake Inhibitors (Serotonin, Norepinephrine, Dopamine).[3]
-
Challenge: Balanced inhibition is difficult; high lipophilicity leads to metabolic clearance.[2]
-
Solution: The 3-aryl-3-alkyl pyrrolidine core provided the necessary spatial arrangement to interact with all three transporters (SERT, NET, DAT) while the quaternary center blocked alpha-oxidation.[1][2][3]
-
Outcome: Analogs demonstrated low nanomolar potency and improved microsomal stability compared to linear amine analogs.[2]
Case Study 2: 3,3-Difluoropyrrolidine in DPP-4 Inhibitors
In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, the pyrrolidine ring mimics the proline residue of the substrate.[1][3]
-
Innovation: Replacing the standard pyrrolidine with 3,3-difluoropyrrolidine .[1]
-
Effect: The fluorine atoms lower the basicity of the amine (reducing cation-related toxicity) and increase metabolic stability against prolyl endopeptidases.
-
Result: This motif is a key building block in "next-generation" gliptin research, offering a distinct IP space and improved safety profiles over first-gen drugs like Vildagliptin.[1][2][3]
Part 4: Visualization & Logic[1][2][3]
Diagram 1: Synthetic Decision Tree
A logic flow for selecting the correct synthetic route based on the target substitution pattern.
Caption: Decision matrix for selecting between De Novo formation (Route A) and Cyclization (Route B) based on stereochemical requirements.
Diagram 2: Structure-Activity Relationship (SAR) Logic
How 3,3-disubstitution translates to clinical efficacy.
Caption: Mechanistic pathway linking structural features (Quaternary Center, Fluorination) to clinical outcomes (Half-life, Potency, Safety).
References
-
Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.[4] Link
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition. Journal of the American Chemical Society, 2012. Link[2][3]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 2021. Link[2][3]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv, 2018.[1][2][3] Link
-
Design, Synthesis, and Docking Studies of 3,3-Difluoropyrrolidines as DPP-4 Inhibitors. Chemical Biology & Drug Design, 2013. Link[2][3]
Sources
- 1. Gemigliptin | C18H19F8N5O2 | CID 11953153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cebranopadol | C24H27FN2O | CID 11848225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Derivatization of Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
Executive Summary & Chemical Context
This guide details the derivatization protocols for Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate , a high-value sp³-rich building block.[1]
In modern drug discovery, "escaping from flatland" (increasing Fsp³ fraction) correlates with improved clinical success by enhancing solubility and selectivity while reducing promiscuity [1].[2] This scaffold offers a unique structural vector: a 3,3-disubstituted pyrrolidine core containing a quaternary carbon.[1]
Structural Analysis & Reactivity Profile
-
The Handle (N1): A secondary amine.[3] It is nucleophilic and chemically accessible, though slightly influenced by the
-quaternary center. -
The Challenge (C3-Ester): The methyl ester is attached to a quaternary carbon (bonded to the oxane ring). This creates a neopentyl-like steric environment , rendering standard saponification (LiOH/MeOH/H₂O) kinetically sluggish or ineffective.[1]
-
The Spacer (Oxane): The tetrahydropyran-4-yl group acts as a metabolically stable, polar-neutral spacer that projects vectors out of the pyrrolidine plane.
Decision Logic & Workflow
The following decision tree outlines the strategic approach to functionalizing this scaffold.
Figure 1: Strategic decision tree for derivatization. Note the specific recommendation for TMSOK for ester hydrolysis due to steric hindrance.
Protocol A: N-Acylation (Amide Coupling)
Objective: Covalent attachment of carboxylic acids to the pyrrolidine nitrogen.[1]
Rationale: Due to the
Materials
-
Substrate: this compound (HCl salt or free base).[1]
-
Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][3][4][5]
Step-by-Step Methodology
-
Activation: In a vial, dissolve the carboxylic acid partner (1.1 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv). Note: If using the HCl salt of the pyrrolidine, increase DIPEA to 4.0 equiv.
-
Coupling Agent: Add HATU (1.1 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Visual Check: Solution often turns yellow/orange.[1]
-
-
Amine Addition: Add this compound (1.0 equiv) to the mixture.
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.[1]
Protocol B: Reductive Amination (N-Alkylation)
Objective: Introduction of alkyl groups to generate tertiary amines.[1] Rationale: Sodium Triacetoxyborohydride (STAB) is selected over NaCNBH₃.[1][6] STAB is milder, non-toxic, and does not reduce aldehydes/ketones to alcohols as fast as it reduces the formed iminium ion, preventing side reactions [3].
Step-by-Step Methodology
-
Imine Formation: Dissolve the pyrrolidine substrate (1.0 equiv) and the aldehyde/ketone partner (1.2 equiv) in 1,2-Dichloroethane (DCE) .[1]
-
Why DCE? DCE promotes imine formation better than MeOH for this specific scaffold.[1]
-
-
Acid Catalyst: Add Acetic Acid (1.0 equiv).
-
Critical: The pH must be slightly acidic (~pH 5-6) to facilitate iminium ion formation without protonating the amine into non-reactivity.
-
-
Reduction: Add STAB (Na(OAc)₃BH) (1.5 equiv) in one portion.
-
Incubation: Stir at RT for 16 hours.
-
Quench: Quench reaction with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Extract with DCM.
Protocol C: Sterically Hindered Ester Hydrolysis (The Critical Step)
Objective: Hydrolysis of the methyl ester to the free carboxylic acid. Challenge: The quaternary center at C3 blocks the trajectory of incoming nucleophiles (water/hydroxide). Aqueous LiOH reactions often stall or require harsh heat that degrades the molecule. Solution: TMSOK (Potassium Trimethylsilanolate) in anhydrous THF.[1] TMSOK acts as a soluble, anhydrous source of "naked" hydroxide/oxide that is more nucleophilic and less solvated than aqueous hydroxide [4].
Materials
-
Reagent: Potassium Trimethylsilanolate (TMSOK) (Sigma-Aldrich/Merck).[1]
-
Solvent: Anhydrous THF (Must be dry).
Step-by-Step Methodology
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M).
-
Reagent Addition: Add TMSOK (2.0 equiv) as a solid or solution.
-
Reaction: Stir at RT.
-
Workup (Acidification):
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | HCl salt not neutralized. | Ensure DIPEA is >3 equiv.[1] Check pH > 8 before adding HATU. |
| Incomplete Hydrolysis | Steric bulk at C3.[1] | Switch from LiOH/MeOH to TMSOK/THF (Protocol C). |
| Over-alkylation (Reductive Am.) | Aldehyde too reactive.[1] | Add aldehyde slowly; ensure STAB is added after imine equilibrium (30 min). |
| Product stuck in Aqueous | Zwitterionic nature (Acid + Amine).[1] | Use DCM:Isopropanol (3:1) for extraction at isoelectric point.[1] |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[7][8][9] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive. Journal of the American Chemical Society.
-
Abdel-Magid, A. F., et al. (1996).[1][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2 or HO-. Tetrahedron Letters.
Sources
- 1. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. growingscience.com [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the Pyrrolidine Nitrogen for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its prevalence stems from its favorable physicochemical properties, including its saturated, three-dimensional structure which allows for the exploration of a wider chemical space compared to flat aromatic systems.[1][2] The pyrrolidine nitrogen, as a secondary amine, provides a readily accessible handle for chemical modification, making it an ideal starting point for the generation of diverse compound libraries for high-throughput screening and drug discovery programs.[3][4] This application note provides a detailed guide to the key strategies for the functionalization of the pyrrolidine nitrogen, complete with step-by-step protocols and insights into the underlying chemical principles.
Core Strategies for Pyrrolidine Nitrogen Functionalization
The secondary amine of the pyrrolidine ring is a versatile nucleophile, enabling a wide range of chemical transformations. The most common and robust methods for its functionalization in the context of library synthesis include N-acylation, N-alkylation (reductive amination), N-sulfonylation, and the formation of ureas and carbamates.
N-Acylation: Forging Amide Bonds
N-acylation is a fundamental and widely employed reaction for diversifying the pyrrolidine scaffold. This reaction involves the coupling of the pyrrolidine nitrogen with a carboxylic acid derivative, typically an acyl chloride or an activated ester, to form a stable amide bond.[5]
Causality Behind Experimental Choices: The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic.[5] Anhydrous conditions are essential as acyl chlorides are highly susceptible to hydrolysis.[5]
Detailed Protocol: General Procedure for N-Acylation of Pyrrolidine [5]
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the stirred solution.
-
In a separate flask, dissolve the desired acyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled pyrrolidine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Comparison of N-Acylation Conditions
| Acylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |
| Benzoyl chloride | Triethylamine | DCM | 0 °C to RT | >90% | [5] |
| Acetyl chloride | Pyridine | THF | 0 °C to RT | >85% | [6] |
| Thiophene-2-carbonyl chloride | DIPEA | DMF | 20 °C | High | [6] |
Mandatory Visualization: N-Acylation Workflow
Caption: General workflow for the N-acylation of pyrrolidine.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly versatile method for forming carbon-nitrogen bonds. For pyrrolidines, this typically involves the reaction with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[7][8]
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild enough to not reduce the starting aldehyde or ketone, but reactive enough to reduce the intermediate iminium ion.[6] The reaction is often carried out in chlorinated solvents like dichloroethane (DCE) or DCM. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.
Detailed Protocol: General Procedure for Reductive Amination [6]
-
To a stirred solution of pyrrolidine (1.0 equivalent) and a selected aldehyde or ketone (1.1 equivalents) in dichloroethane (DCE), add acetic acid (1.2 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Examples of Reductive Amination Reactions
| Aldehyde/Ketone | Reducing Agent | Solvent | Additive | Typical Yield | Reference |
| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | High | [6] |
| Benzaldehyde | NaBH(OAc)₃ | MeOH | Acetic Acid | High | [6] |
| 4-Oxopentanal | NaCNBH₃ | NH₄Cl | - | Good | [9] |
Mandatory Visualization: Reductive Amination Mechanism
Caption: Simplified mechanism of reductive amination.
N-Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide group is a key pharmacophore found in a wide range of therapeutic agents.[10] N-sulfonylation of pyrrolidine is achieved by reacting it with a sulfonyl chloride in the presence of a base.[10]
Causality Behind Experimental Choices: Similar to N-acylation, a base is required to scavenge the HCl produced. The choice of base and solvent can influence the reaction rate and yield. The resulting sulfonamides are generally very stable compounds.
Detailed Protocol: General Procedure for N-Sulfonylation [10]
-
Dissolve pyrrolidine (1.0 equivalent) and a base such as pyridine or triethylamine (1.5 equivalents) in an anhydrous solvent like DCM or THF at 0 °C.
-
Add the sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.
-
After completion, add water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Data Presentation: N-Sulfonylation Reaction Examples
| Sulfonyl Chloride | Base | Solvent | Temperature | Typical Yield | Reference |
| 4-Nitrobenzenesulfonyl chloride | Pyridine | Water/Acetone | RT | High | [10] |
| Methanesulfonyl chloride | DIPEA | DMF | 0 °C | High | [6] |
| Tosyl chloride | Triethylamine | DCM | 0 °C to RT | Good | [11] |
Urea and Carbamate Formation
Ureas and carbamates are important functional groups in medicinal chemistry, often involved in hydrogen bonding interactions with biological targets.[12]
Urea Formation: Ureas can be synthesized by reacting pyrrolidine with an isocyanate.[6] Alternatively, a two-step procedure involving the formation of a carbamate intermediate can be employed.[13][14]
Carbamate Formation: Carbamates are typically formed by reacting pyrrolidine with a chloroformate, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), in the presence of a base.
Detailed Protocol: Urea Formation from an Isocyanate [6]
-
Dissolve pyrrolidine (1.0 equivalent) in a suitable solvent such as DMF or THF.
-
Add the isocyanate (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization.
Mandatory Visualization: Synthesis of Ureas and Carbamates
Caption: Pathways to ureas and carbamates from pyrrolidine.
Protecting Group Strategies
In multi-step syntheses, it may be necessary to protect the pyrrolidine nitrogen to prevent it from reacting with incompatible reagents. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups like tosyl (Ts).[11] The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.
Conclusion
The functionalization of the pyrrolidine nitrogen is a cornerstone of modern medicinal chemistry and library synthesis. The methods outlined in this application note—N-acylation, reductive amination, N-sulfonylation, and urea/carbamate formation—provide a robust toolkit for the creation of diverse and structurally complex pyrrolidine-based compound libraries. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are paramount to achieving high yields and purity, thereby accelerating the drug discovery process.
References
- Kumar, A., & Sharma, R. (2010). Diversity Oriented Synthesis of Pyrrolidines via Natural Carbohydrate Solid Acid Catalyst. [Source information not fully available in search results]
-
Li, Z., & Li, C.-J. (2015). Redox-Triggered α-C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. Organic Letters. [Link]
-
Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. Proceedings of the National Academy of Sciences. [Link]
-
He, J., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
Dey, S., et al. (2018). Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals. New Journal of Chemistry. [Link]
-
Reddy, D. S., et al. (2013). Synthesis of privileged scaffolds by using diversity-oriented synthesis. Chemistry – A European Journal. [Link]
-
ResearchGate. C−H functionalization reactions for the syntheses of pyrrolidines. [Link]
-
Nair, V., et al. (2006). C–H functionalization of cyclic amines: redox-annulations with α,β-unsaturated carbonyl compounds. Chemical Communications. [Link]
-
ResearchGate. Synthesis of library A through N‐functionalisation of the pyrrolidine... [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
ResearchGate. Some important pyrrolidine scaffolds. [Link]
-
Couty, F., et al. (2007). 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Skeletal editing of pyrrolidines by nitrogen-atom insertion. [Link]
-
Montalbano, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Wang, D., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. [Link]
-
Nature Communications. (2025). Pyrrolidine synthesis via ring contraction of pyridines. [Link]
-
Vapourtec. Library Synthesis | Combinatorial Chemistry. [Link]
-
PubMed. (2025). DNA-Compatible Synthesis of Pyrrolidine-Fused Scaffolds via a One-Pot Three-Component Cycloaddition Strategy. [Link]
-
Scott, M. A., & Luscombe, C. K. (2012). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Organic letters. [Link]
-
Lubell, W. D., & Rapoport, H. (1989). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. The Journal of organic chemistry. [Link]
-
ACS Combinatorial Science. (2018). Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. [Link]
-
Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. [Link]
-
ResearchGate. (2025). Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods. [Link]
-
Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters. [Link]
-
ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]
-
National Center for Biotechnology Information. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubChem. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PubChem. [Link]
-
National Center for Biotechnology Information. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. PubChem. [Link]
-
Journal of the American Chemical Society. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PubChem. [Link]
-
The Journal of Organic Chemistry. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]
-
ResearchGate. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
-
European Patent Office. (2010). N-PHENYL-1-SULFONYL-2-PYRROLIDINE CARBOXAMIDE LIBRARIES FOR DRUG DISCOVERY. [Link]
-
Canadian Science Publishing. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. [Link]
-
MDPI. (2017). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
EBSCO. Urea (chemical compound) | Science | Research Starters. [Link]
-
ResearchGate. (2025). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of privileged scaffolds by using diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Urea (chemical compound) | Science | Research Starters | EBSCO Research [ebsco.com]
- 13. mdpi.com [mdpi.com]
- 14. Urea Formation - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Crystallization of Spirocyclic Pyrrolidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of Spirocyclic Pyrrolidine Derivatives
Spirocyclic pyrrolidine derivatives represent a fascinating and vital class of heterocyclic compounds in modern drug discovery. Their unique three-dimensional architecture, characterized by a spiro center where two rings share a single atom, imparts a high degree of conformational rigidity.[1][2] This structural feature is highly sought after in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[3] The pyrrolidine ring itself is a prevalent scaffold in numerous biologically active molecules, contributing to favorable physicochemical properties such as polarity and the potential for hydrogen bonding.[1]
The precise determination of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR) and for rational drug design. However, obtaining high-quality crystals suitable for such analysis can be a significant bottleneck. This guide provides a comprehensive overview of the fundamental principles and practical methods for the successful crystallization of spirocyclic pyrrolidine derivatives.
Foundational Principles of Crystallization
Crystallization is a thermodynamic process driven by the controlled reduction of a compound's solubility in a solvent, leading to the formation of a highly ordered solid state.[4] The process can be conceptually divided into two key stages: nucleation and crystal growth.[4]
-
Nucleation: This is the initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals or impurities (secondary nucleation).[4]
-
Crystal Growth: Subsequent to nucleation, molecules from the solution deposit onto the surface of the existing nuclei, allowing the crystal to grow in size.[4]
The goal of any crystallization experiment is to promote slow nucleation and steady crystal growth, which typically results in larger, more well-ordered crystals. Rapid crystallization often leads to the formation of small, poorly-defined crystals or even amorphous precipitates.[5][6]
Core Crystallization Methodologies
There is no universal method for crystallization; the optimal conditions are highly dependent on the specific physicochemical properties of the spirocyclic pyrrolidine derivative .[5] The following methods are the most commonly employed and serve as an excellent starting point for screening.
Slow Evaporation
This is often the simplest and most straightforward crystallization technique.[5][7] It is particularly effective for compounds that are not sensitive to ambient laboratory conditions.[7]
Principle: A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization.[4][8]
Protocol: Slow Evaporation
-
Solvent Selection: Choose a solvent in which your spirocyclic pyrrolidine derivative is moderately soluble. A solvent in which the compound is too soluble may require an impractically long time to evaporate, while a solvent in which it is poorly soluble will not dissolve enough material.[9]
-
Preparation of a Near-Saturated Solution: Dissolve the compound in the chosen solvent at room temperature or with gentle warming. Aim for a concentration that is just below the saturation point. If any particulate matter is present, filter the solution through a syringe filter into a clean crystallization vessel.[9]
-
Vessel Selection: The choice of vessel can influence the rate of evaporation. Common choices include small beakers, vials, or even NMR tubes.[9][10] A vessel with a smaller opening will slow down the evaporation rate.[10]
-
Controlling Evaporation: Cover the vessel in a manner that allows for slow solvent evaporation. This can be achieved by using a cap with a small hole, covering with paraffin film and piercing a few small holes, or placing a watch glass over the opening with a small gap.[7][9]
-
Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed.[7] Crystal growth can take anywhere from a few hours to several weeks.
Vapor Diffusion
Vapor diffusion is a highly effective method, especially when working with small quantities of material (milligram scale).[5][7][10] It allows for a very slow and controlled approach to supersaturation.
Principle: A concentrated solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a "poor" solvent (anti-solvent) in a sealed container. The anti-solvent, being more volatile, slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[5][8]
There are two common setups for vapor diffusion: hanging drop and sitting drop.
Hanging Drop Vapor Diffusion Workflow
Caption: Workflow for Hanging Drop Vapor Diffusion.
Protocol: Vapor Diffusion (Hanging Drop)
-
Solvent System Selection: Identify a pair of miscible solvents: a "good" solvent in which your compound is soluble, and a more volatile "poor" solvent (anti-solvent) in which it is insoluble.[5] Common solvent/anti-solvent pairs are listed in the table below.
-
Reservoir Preparation: Pipette the anti-solvent into the reservoir of the crystallization plate.[11]
-
Drop Preparation: On a clean, siliconized coverslip, mix a small volume of your compound's solution with an equal volume of the reservoir solution.[11]
-
Sealing the System: Carefully invert the coverslip and place it over the reservoir, ensuring an airtight seal is formed with vacuum grease.[11]
-
Incubation: Place the sealed plate in a stable, vibration-free location at a constant temperature. Monitor periodically for crystal growth.
Solvent/Anti-Solvent Diffusion (Layering)
This method is particularly useful when dealing with air- or solvent-sensitive compounds.[7] It relies on the slow diffusion of an anti-solvent into a solution of the compound.
Principle: An anti-solvent is carefully layered on top of a solution of the compound in a denser, "good" solvent. Crystallization occurs at the interface between the two solvents as they slowly mix.[5][7]
Solvent/Anti-Solvent Diffusion Workflow
Caption: Workflow for Solvent/Anti-Solvent Diffusion.
Protocol: Solvent/Anti-Solvent Diffusion
-
Solvent Selection: Choose a "good" solvent that has a higher density than the "poor" solvent (anti-solvent). The two solvents must be miscible.[5]
-
Solution Preparation: In a narrow vessel, such as a test tube or NMR tube, dissolve your compound in a minimal amount of the "good" solvent to create a concentrated solution.
-
Layering: Carefully add the anti-solvent dropwise down the side of the tube to form a distinct layer on top of the compound solution.[7] Avoid any agitation or mixing.
-
Incubation: Seal the tube and leave it in an undisturbed location. Crystals will typically form at the interface over time.
Data Presentation: Solvent Properties and Selection
The choice of solvent is arguably the most critical variable in a crystallization experiment.[5] The following table summarizes the properties of common solvents used in the crystallization of organic molecules, which can be applied to spirocyclic pyrrolidine derivatives.
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Notes |
| Dichloromethane | 39.6 | 1.33 | 3.1 | Volatile; good for many organic compounds.[5] |
| Acetone | 56 | 0.79 | 5.1 | Highly polar and volatile.[5] |
| Ethyl Acetate | 77.1 | 0.90 | 4.4 | A good choice for many organic complexes.[5] |
| Methanol | 64.7 | 0.79 | 5.1 | Polar, protic solvent; forms hydrogen bonds. |
| Ethanol | 78.4 | 0.79 | 4.3 | Less volatile than methanol.[7] |
| Toluene | 110.6 | 0.87 | 2.4 | Good for aryl compounds; less toxic than benzene.[12] |
| Hexane | 69 | 0.66 | 0.1 | Nonpolar; often used as an anti-solvent.[12] |
| Water | 100 | 1.00 | 10.2 | Used for polar compounds or as an anti-solvent. |
Table 1: Properties of Common Crystallization Solvents.
Troubleshooting Common Crystallization Problems
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Allow more solvent to evaporate.- Cool the solution slowly to a lower temperature.- Try a different solvent or a solvent/anti-solvent system. |
| "Oiling Out" | - Compound's melting point is below the crystallization temperature.- High concentration of impurities. | - Add more of the primary solvent to lower the saturation temperature.- Slow down the cooling rate.- Treat the solution with activated charcoal to remove impurities.[13] |
| Rapid Precipitation/Powder Formation | - Solution is too concentrated.- Cooling is too rapid. | - Re-dissolve the solid in more solvent with heating.- Allow the solution to cool more slowly.- Use a solvent in which the compound is less soluble.[6] |
| Formation of Very Small Crystals | - High rate of nucleation. | - Decrease the concentration of the solute.- Slow down the rate of solvent evaporation or anti-solvent diffusion. |
Table 2: Common Crystallization Problems and Solutions.
Concluding Remarks
The crystallization of spirocyclic pyrrolidine derivatives is an empirical science that often requires patience and systematic screening of various conditions. The methodologies and protocols outlined in this guide provide a robust framework for approaching this critical step in drug discovery and development. By understanding the fundamental principles of crystallization and methodically exploring the experimental variables, researchers can significantly increase their success rate in obtaining high-quality single crystals suitable for structural elucidation.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
University of Washington. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Slow Evaporation Method. Retrieved from [Link]
-
Jang, J., Coquerel, G., Seo, T. S., Kim, W., & Park, B. J. (2024). Microfluidic antisolvent crystallization for chiral symmetry breaking. Lab on a Chip, 24, 5055-5064. DOI: 10.1039/D4LC00658E. Retrieved from [Link]
-
Boyle, T. J. (2020). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 76(Pt 11), 547–559. DOI: 10.1107/S2053230X2001321X. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
Jang, J., Coquerel, G., Seo, T. S., Kim, W., & Park, B. J. (2024). Microfluidic antisolvent crystallization for chiral symmetry breaking. Request PDF. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
Singh, V., & Singh, M. R. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3119–3127. DOI: 10.1021/acs.cgd.2c00109. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
ResearchGate. (2012, March 14). Why I am not getting crystals?. Retrieved from [Link]
-
Vitale, P., Scilimati, A., & Artigas, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859. DOI: 10.3390/molecules26164859. Retrieved from [Link]
-
Li, Z., Fu, W., et al. (2024). Machine Learning-Based Recommendation of Optimal Crystallization Conditions for Organic Small Molecules. ChemRxiv. DOI: 10.26434/chemrxiv-2024-5w5rp. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities. New Journal of Chemistry. Retrieved from [Link]
-
Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11, 14167-14178. DOI: 10.1039/D1RA00888A. Retrieved from [Link]
-
Al-Jassas, E. A., Zaki, I., Al-Salahat, K. A., Al-Warhi, T., Al-Sanea, M. M., & Al-Agamy, M. H. M. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1365313. DOI: 10.3389/fchem.2024.1365313. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. Retrieved from [Link]
-
Universidad de Oviedo. (n.d.). Construction of NH‐Unprotected Spiropyrrolidines and Spiroisoindolines by [4+1] Cyclizations of γ‐Azidoboronic Acids with C. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. syrris.com [syrris.com]
- 5. unifr.ch [unifr.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting side reactions in spirocyclic amine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of spirocyclic amines. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of these structurally complex and pharmaceutically relevant scaffolds. As your Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, diagnose, and resolve common synthetic challenges, thereby streamlining your research and development efforts.
Introduction: The Allure and Challenge of Spirocyclic Amines
Spiroyclic amines, characterized by two rings sharing a single carbon atom, are of immense interest in medicinal chemistry. Their rigid, three-dimensional structures offer precise vectoral presentation of substituents, which can lead to enhanced target affinity, selectivity, and improved pharmacokinetic properties. However, the construction of these unique architectures is often fraught with challenges, including the control of stereochemistry at the spirocenter and the management of various side reactions. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guides & FAQs
This section is organized by common synthetic methods and recurring issues. Each entry provides a detailed explanation of the underlying chemical principles and actionable steps to mitigate the problem.
I. General Issues in Spirocyclic Amine Synthesis
Q1: My spirocyclization reaction is resulting in low to no yield of the desired spirocyclic amine. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield is a common yet multifaceted problem. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting: Monitor the reaction progress meticulously using techniques like TLC, LC-MS, or NMR. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[1]
-
-
Decomposition of Starting Material or Product: Spirocyclic compounds and their precursors can be sensitive to reaction conditions.
-
Troubleshooting: If you observe the formation of multiple, unidentifiable spots on a TLC plate, decomposition is a likely culprit. Try lowering the reaction temperature or employing milder reagents.[1]
-
-
Suboptimal Reagent Stoichiometry: Inaccurate measurement of reagents, particularly the limiting reagent, can drastically affect yield.
-
Troubleshooting: Double-check all calculations and ensure precise measurement and addition of all reactants.
-
-
Catalyst Inactivity: For catalyzed reactions, the catalyst's performance is paramount.
-
Troubleshooting: Use a fresh batch of catalyst and handle it under appropriate inert conditions if it's air or moisture-sensitive. A modest increase in catalyst loading or screening of different catalysts might be beneficial.[1]
-
-
Solvent Effects: The choice of solvent can profoundly influence reaction rates and pathways.
-
Troubleshooting: A solvent screen is often a worthwhile endeavor to find the optimal medium for your specific transformation.[1]
-
-
Workup and Purification Issues: Significant product loss can occur during aqueous workup and chromatographic purification.
-
Troubleshooting: After extraction, check the aqueous layer for your product, especially if it's highly polar. During chromatography, ensure the chosen solvent system provides good separation without causing product degradation or irreversible adsorption to the stationary phase.[2]
-
II. Side Reactions in Intramolecular Alkylation
Q2: I am attempting an intramolecular N-alkylation to form a spirocyclic amine, but I'm observing significant formation of the over-alkylated quaternary ammonium salt. Why does this happen and how can I prevent it?
A2: Over-alkylation is a classic problem in amine synthesis. The product of the initial alkylation, a secondary or tertiary amine, is often more nucleophilic than the starting amine, leading to a second, undesired alkylation event.[1][3][4]
Mechanism of Over-alkylation:
Caption: Diastereoselectivity arises from different cyclization transition states.
Q4: Instead of my desired spirocyclic indoline, I am isolating a rearomatized product (e.g., a β-carboline). Why is this happening?
A4: The initial product of the cyclization is a spiroindoleninium ion. This intermediate can undergo a 1,2-migration, which is driven by the thermodynamic favorability of regaining aromaticity in the indole ring. This is a common challenge in the synthesis of spiroindolines. [5][6] Troubleshooting Strategies:
-
N-Acyliminium Ion Strategy: Acylating the nitrogen of the starting β-arylethylamine leads to the formation of a more electrophilic N-acyliminium ion upon condensation. This increased electrophilicity often allows the cyclization to proceed under milder conditions (e.g., lower temperatures), which can kinetically disfavor the rearomatization pathway. [7]* Careful Selection of Reaction Conditions: Harsher acidic conditions and higher temperatures can promote the rearomatization cascade. Screening for the mildest possible conditions that still afford product is key.
IV. Side Reactions in Intramolecular C-H Amination (Nitrene Insertion)
Intramolecular C-H amination via nitrene insertion is a powerful strategy for forming N-heterocycles. However, the high reactivity of the nitrene intermediate can lead to side reactions. [8]
Q5: I am attempting an intramolecular C-H amination using an acyl azide precursor, but I am observing the formation of an isocyanate byproduct. What is causing this and how can I suppress it?
A5: The Curtius rearrangement is a common competing pathway in reactions involving acyl azides. Upon heating or photolysis, the acyl azide can rearrange to an isocyanate with the loss of nitrogen gas. This rearrangement can compete with the desired nitrene formation and subsequent C-H insertion. [9][10] Mechanism of Competing Pathways:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. organicreactions.org [organicreactions.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. chemistryschool.net [chemistryschool.net]
- 8. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Resolution of 3-Substituted Pyrrolidines
Ticket ID: RES-PYR-3SUB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Guide to Enantioseparation of 3-Substituted Pyrrolidines
Executive Summary & Triage
Resolving 3-substituted pyrrolidines (e.g., 3-aminopyrrolidine, 3-hydroxypyrrolidine) presents a unique set of challenges due to the basicity of the secondary amine, the high polarity of the free base, and the potential for racemization if the C3-substituent is labile.
The Golden Rule: Do not attempt to resolve the free secondary amine directly if it is highly water-soluble (e.g., 3-hydroxypyrrolidine). The "stickiness" of the amine interferes with crystal lattice formation. Always resolve an N-protected intermediate (N-Benzyl or N-Boc) or use a strong acid resolving agent that protonates the amine.
Method Selection Decision Matrix
Use the following logic flow to select your resolution strategy.
Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on substrate functionality.
Validated Protocols
Protocol A: Classical Resolution of 3-Aminopyrrolidine
Target: Separation of enantiomers via diastereomeric salt formation.
The Challenge: 3-Aminopyrrolidine has two basic centers. Standard tartaric acid often yields "oils" rather than crystals due to non-specific hydrogen bonding. The Solution: Use (S)-2-Methoxy-2-phenylacetic acid (MPAA) or Di-O,O'-p-toluyl-D-tartaric acid (DTTA) . The aromatic stacking interactions facilitate rigid crystal lattice formation.
Step-by-Step Methodology:
-
Stoichiometry: Dissolve racemic 3-aminopyrrolidine (10 mmol) in Methanol (MeOH) (5 mL/g of substrate).
-
Addition: Add a solution of (S)-MPAA (10 mmol, 1.0 eq) in MeOH dropwise at 60°C.
-
Expert Tip: Do not use the "half-quantity" method (0.5 eq) initially for diamines; it often leads to mixed salt/free-base oils. Use 1.0 eq to form the bis-salt or mono-salt cleanly.
-
-
Crystallization: Cool slowly to room temperature over 4 hours. If no crystals appear, cool to 4°C.
-
Harvest: Filter the solid. This is the (S,S)-diastereomeric salt (typically).
-
Free-Basing: Suspend the salt in minimal water, basify with 50% NaOH to pH > 12, and extract exhaustively with Dichloromethane (DCM) or Chloroform/IPA (3:1).
Data Verification:
| Parameter | Expectation | Troubleshooting |
|---|---|---|
| Yield (Salt) | 35-45% (theoretical max 50%) | If >50%, you have co-crystallized the other diastereomer. Recrystallize from EtOH/H2O. |
| ee (Crude) | >85% | If <80%, perform a "digestion" (boil in solvent for 5 mins, cool, filter) rather than full recrystallization. |
Protocol B: Enzymatic Kinetic Resolution of N-Boc-3-Hydroxypyrrolidine
Target: High-purity resolution using Lipase B from Candida antarctica (CAL-B).
The Challenge: Chemical resolution of 3-hydroxypyrrolidine is inefficient. The Solution: Kinetic resolution via acylation. The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol untouched.
Step-by-Step Methodology:
-
Substrate: Dissolve rac-N-Boc-3-hydroxypyrrolidine (10 g) in Methyl tert-butyl ether (MTBE) (100 mL).
-
Why MTBE? It preserves enzyme activity better than THF or DMF.
-
-
Acyl Donor: Add Vinyl Acetate (3.0 eq). The vinyl group makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde).
-
Catalyst: Add Immobilized CAL-B (e.g., Novozym 435) (10-20% w/w relative to substrate).
-
Incubation: Shake at 30°C - 40°C. Monitor by Chiral HPLC (See Section 4).
-
Termination: Stop when conversion reaches exactly 50% (typically 24-48 hours). Filter off the enzyme (reusable).
-
Separation: The reaction mixture now contains (S)-alcohol (unreacted) and (R)-acetate (product). Separate via flash column chromatography (Silica gel; Hexane/EtOAc).
Figure 2: Enzymatic kinetic resolution workflow for 3-hydroxypyrrolidine derivatives.
Troubleshooting Guide (FAQ)
Q1: My diastereomeric salt formed an "oil" instead of crystals. How do I fix this?
-
Diagnosis: This is the most common issue with pyrrolidines. It indicates that the lattice energy is insufficient to overcome solvation, or the mixture contains too many impurities.
-
Fix 1 (The Re-heat): Re-dissolve the oil by heating. Add a small amount of a more polar solvent (e.g., add 5% water or methanol if using ethanol). Cool very slowly.
-
Fix 2 (The Seed): If you have any solid (even crude), seed the oil at the cloud point.
-
Fix 3 (The Switch): Switch from Tartaric Acid to Dibenzoyl-L-tartaric acid (DBTA) . The benzoyl groups provide π-π stacking that often forces crystallization when simple tartrates fail.
Q2: I have low enantiomeric excess (ee) after the first crystallization.
-
Diagnosis: You likely have "eutectic entrapment" where the mother liquor (containing the wrong enantiomer) is trapped inside the crystal clusters.
-
Fix: Do not just wash the crystals. Perform a recrystallization . Dissolve the salt in the minimum amount of boiling solvent (usually EtOH or MeOH), let it cool, and harvest again.
-
Expert Insight: If ee is still low, check the "Pope-Peachey" calculation. You might need to adjust the resolving agent to exactly 0.55 eq relative to the desired enantiomer, not the racemate.
Q3: The enzymatic reaction is too slow (>5 days).
-
Diagnosis: The enzyme might be inhibited by trace free amines or the water content is too high.
-
Fix: Ensure the N-protecting group is stable. Free pyrrolidine kills lipases. Add molecular sieves (4Å) to the reaction to scavenge water (though CAL-B is robust, excess water promotes hydrolysis over acylation). Increase temperature to 50°C (limit for Novozym 435).
Analytics: Chiral HPLC Methods
You cannot optimize what you cannot measure. Use these conditions to determine ee.
| Substrate | Column | Mobile Phase | Mode | Notes |
| N-Boc-3-Hydroxypyrrolidine | Chiralcel OD-H | Hexane/IPA (95:5) | Normal Phase | Detection UV 210 nm. Low UV absorption; high concentration required. |
| 3-Aminopyrrolidine | Chiralpak AD-H | Hexane/IPA/DEA (90:10:0.1) | Normal Phase | CRITICAL: You must add Diethylamine (DEA) to prevent peak tailing of the free amine. |
| N-Benzyl-3-hydroxypyrrolidine | Chiralpak IA | Hexane/EtOH (80:20) | Normal Phase | Immobilized phase (IA) allows for more solvent flexibility. |
References
- Enzymatic Resolution:Tetrahedron: Asymmetry, 2001, 12, 3381–3385. (Kinetic resolution of 3-hydroxypyrrolidines using lipases).
-
Chemical Resolution (3-Amino): Tetrahedron: Asymmetry, 2006 , 17, 1337–1348.[1] (Rational approach to diastereomeric resolution of chiral amines). Link
-
Patent Protocol (3-Hydroxy): WO2007024113A1. Process for the preparation of chiral 3-hydroxy pyrrolidine compound. Link
-
Derivatization for HPLC: J. Chromatogr. B, 2013 , 940, 7-14. (Use of 1-DAPAP for separation). Link
Disclaimer: These protocols are for research use. Always consult Safety Data Sheets (SDS) for specific chemical hazards, particularly when handling strong bases and alkylating agents.
Sources
Technical Support Center: Synthesis of Sterically Hindered Pyrrolidine Esters
Welcome to the technical support center for the synthesis of sterically hindered pyrrolidine esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these challenging synthetic targets. The inherent steric bulk around the pyrrolidine nitrogen and/or the ester carbonyl group often leads to sluggish reactions, low yields, and the formation of undesirable side products.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common issues encountered in the laboratory. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.
Troubleshooting Guide
This section is formatted to help you quickly identify and solve specific experimental challenges. Each problem is followed by a list of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Pyrrolidine Ester
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Insufficient reactivity of the coupling reagent. | Standard coupling reagents like DCC/DMAP may be ineffective for sterically hindered substrates due to the difficulty in forming the active ester intermediate.[1] Solution: Switch to a more potent coupling reagent. Phosphonium salts (e.g., PyBOP, PyAOP) or aminium/uronium salts (e.g., HATU, HBTU, COMU) are generally more effective for hindered couplings as they form highly reactive activated species.[2][3][4][5] HATU and its analogues are particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the leaving group, which accelerates the reaction.[3] |
| Steric hindrance at the pyrrolidine nitrogen. | The bulky substituents on or near the pyrrolidine nitrogen can physically block the approach of the activated carboxylic acid. Solution 1: Increase the reaction temperature. This provides the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation at higher temperatures. Solution 2: Use a less sterically demanding activating group on the carboxylic acid if possible. Acyl fluorides, for instance, are smaller than many activated esters and can be more reactive towards hindered amines.[6] |
| Poor solubility of reactants. | If the reactants are not fully dissolved, the reaction will be slow and incomplete. Solution: Choose a solvent system that ensures the solubility of all reactants. For many coupling reactions, polar aprotic solvents like DMF, NMP, or DMSO are suitable. In cases of extremely poor solubility, a solvent mixture or heating might be necessary. |
| Deactivation of the coupling reagent. | Moisture in the reaction can hydrolyze the coupling reagent or the activated intermediate, leading to the regeneration of the carboxylic acid and a failed reaction. Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Incomplete Reaction - Starting Materials Remain
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Reversible nature of the reaction. | Fischer esterification, a common method, is a reversible reaction.[7][8][9] The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[7] Solution: Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. Alternatively, using a large excess of one of the reactants (typically the less expensive one) can push the equilibrium towards the product side.[7] |
| Insufficient reaction time. | Sterically hindered reactions are often slow.[2] Solution: Extend the reaction time and monitor the progress by a suitable analytical technique like TLC, LC-MS, or NMR. |
| Inadequate activation of the carboxylic acid. | The chosen coupling reagent and conditions may not be sufficient to fully activate the carboxylic acid. Solution: Increase the equivalents of the coupling reagent and/or the base. For particularly difficult couplings, a "double coupling" approach can be employed where a second portion of the coupling reagent and activated acid is added after a certain reaction time.[2] |
Problem 3: Formation of Side Products
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Racemization at the α-carbon. | The activation of the carboxylic acid can increase the acidity of the α-proton, leading to its abstraction by a base and subsequent racemization. This is a significant concern, especially in peptide synthesis.[2] Solution 1: Use an additive that suppresses racemization, such as 1-hydroxybenzotriazole (HOBt) or its analogues like HOAt or Oxyma Pure.[3][4][5] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization. Solution 2: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine. Solution 3: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
| Guanidinylation of the pyrrolidine nitrogen. | This side reaction can occur when using an excess of aminium/uronium-based coupling reagents (like HBTU, HATU) relative to the carboxylic acid.[4] The pyrrolidine nitrogen can attack the guanidinium moiety of the coupling reagent. Solution: Use phosphonium-based reagents (e.g., PyBOP) which do not have this side reaction pathway.[4] If using a uronium reagent, avoid a large excess or add it slowly to the reaction mixture. |
| Formation of N-acylurea. | When using carbodiimides like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct and can be difficult to remove. Solution: Add HOBt or a similar additive to trap the O-acylisourea as it forms, converting it to the desired active ester before it can rearrange. |
Problem 4: Difficulty in Hydrolyzing the Sterically Hindered Ester
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Steric hindrance preventing nucleophilic attack. | The bulky groups surrounding the ester carbonyl hinder the approach of the hydroxide ion in traditional saponification.[10][11][12] This often necessitates harsh conditions like high temperatures and concentrated base, which can lead to degradation of the molecule.[10][11] Solution 1: Employ non-aqueous hydrolysis conditions. A mixture of NaOH in MeOH/CH2Cl2 has been shown to be effective for the hydrolysis of hindered esters at room temperature.[10][12] The poorly solvated hydroxide ions in this medium are more nucleophilic. Solution 2: Use alternative reagents. Lithium hydroxide (LiOH) in a mixture of THF and water is often more effective than NaOH or KOH for hindered esters.[13] Potassium trimethylsilanolate (TMSOK) is another powerful reagent for this purpose.[11] Solution 3: For extremely challenging cases, consider using microwave-assisted saponification, which can accelerate the reaction at high temperatures and pressures.[11] However, careful optimization is required to avoid decomposition.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for synthesizing sterically hindered pyrrolidine esters?
For sterically hindered systems, the choice of coupling reagent is critical. While traditional carbodiimides like DCC are often inefficient[1], modern phosphonium and aminium/uronium salts have proven to be much more effective.
| Coupling Reagent | Class | Advantages for Hindered Systems | Potential Issues |
| HATU | Aminium/Uronium | High reactivity, often superior for hindered couplings; minimizes racemization.[3][5] | Can cause guanidinylation of the amine if used in excess.[3] |
| COMU | Aminium/Uronium | Reactivity comparable to HATU, with improved safety (non-explosive byproducts) and solubility.[5] | May also cause guanidinylation. |
| PyBOP | Phosphonium | High coupling efficiency, no guanidinylation side reaction.[3][4] | The byproduct, HMPA, is a suspected carcinogen, though modern workups can mitigate exposure. |
| T3P® | Phosphonium | High yields and minimal racemization, particularly for epimerization-prone substrates.[2] |
Q2: How can I minimize racemization during the coupling of a chiral pyrrolidine carboxylic acid?
Minimizing racemization is paramount when dealing with chiral molecules. Several strategies can be employed:
-
Use of Additives: Incorporating additives like HOBt, HOAt, or Oxyma Pure is a standard and effective method. These additives form active esters that are less susceptible to racemization than the intermediates formed with coupling reagents alone.[3][4][5]
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to abstract the α-proton of the activated acid.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Typically, starting at 0 °C and slowly warming to room temperature is a good practice.
-
Acyl Halide Intermediate: Converting the carboxylic acid to an acyl fluoride or chloride can be an effective strategy. These intermediates are highly reactive and can often be coupled at low temperatures, minimizing the risk of racemization.[6]
Q3: What are the best practices for removing common protecting groups in sterically hindered pyrrolidine systems?
The removal of protecting groups can be challenging in sterically hindered environments.
-
Boc (tert-Butoxycarbonyl) Group: This is typically removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane). For sensitive substrates, milder conditions may be required.
-
Cbz (Carboxybenzyl) Group: This group is commonly removed by catalytic hydrogenation (e.g., H2, Pd/C). This method is generally mild and chemoselective.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group is base-labile and is typically removed using a solution of piperidine in DMF.
In all cases, it is crucial to monitor the deprotection reaction carefully to avoid side reactions and to ensure complete removal of the protecting group. Purification of the deprotected pyrrolidine is also important, as residual reagents can interfere with subsequent steps.
Q4: Are there alternative methods to traditional esterification for these challenging molecules?
Yes, when standard methods fail, several alternative strategies can be considered:
-
Acyl Halide Formation Followed by Aminolysis: The carboxylic acid can be converted to a more reactive acyl chloride (using, for example, SOCl2 or (COCl)2) or acyl fluoride.[6] This highly reactive intermediate can then be reacted with the hindered pyrrolidine, often at lower temperatures.
-
Mitsunobu Reaction: This reaction allows for the formation of an ester from a carboxylic acid and an alcohol under mild, neutral conditions using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). This can be particularly useful for hindered secondary alcohols.
-
Protecting-Group-Free Synthesis: In some cases, it may be possible to design a synthetic route that avoids the use of protecting groups altogether, which can simplify the overall process and avoid challenges associated with their removal.[15][16]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling of a Sterically Hindered Carboxylic Acid and Pyrrolidine
This protocol provides a starting point for the coupling of a sterically hindered carboxylic acid with a pyrrolidine derivative using HATU.
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 equiv.) and the pyrrolidine derivative (1.1 equiv.) in anhydrous DMF.
-
Addition of Base: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equiv.), to the solution and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: In a separate flask, dissolve HATU (1.1-1.2 equiv.) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Hydrolysis of a Sterically Hindered Pyrrolidine Ester using Non-Aqueous Conditions
This protocol is adapted from a literature procedure for the mild hydrolysis of hindered esters.[10][12]
-
Preparation: Dissolve the sterically hindered pyrrolidine ester (1.0 equiv.) in a 9:1 mixture of CH2Cl2 and MeOH.
-
Addition of Base: Add a solution of NaOH in MeOH (e.g., 1M solution, 2-3 equiv.) to the ester solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Workup: Once the reaction is complete, carefully neutralize the mixture with an aqueous acid (e.g., 1M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting carboxylic acid can be further purified if necessary.
Visualizations
Diagram 1: General Mechanism of Amide/Ester Bond Formation using a Coupling Reagent
Caption: Activation of a carboxylic acid followed by nucleophilic attack by the pyrrolidine.
Diagram 2: Troubleshooting Workflow for Low Ester Yield
Caption: A stepwise approach to diagnosing and resolving low product yield.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
- Peptide Coupling Reagents Guide - MilliporeSigma.
- Total synthesis without protecting groups: pyrrolidines and cyclic carbam
- Novabiochem® Coupling reagents - Merck.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates | Organic Letters - ACS Public
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc.
- Difficult hydrolysis of an hindered ester - ECHEMI.
- Fischer Esterific
- Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? - Quora.
- hydrolysis of esters - Chemguide.
- (PDF)
- Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 - Sciencemadness.org.
- A general procedure for the base-promoted hydrolysis of hindered esters at ambient temper
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. quora.com [quora.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. arkat-usa.org [arkat-usa.org]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. sciencemadness.org [sciencemadness.org]
- 14. scite.ai [scite.ai]
- 15. Total synthesis without protecting groups: pyrrolidines and cyclic carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Biological activity screening of Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate derivatives.
This guide provides an in-depth technical evaluation of Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate and its derivatives. Rather than treating this as a single drug entity, we analyze it as a high-value pharmacophore scaffold used in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
The guide focuses on the scaffold's unique ability to introduce sp³-richness (Fsp³) , conformational constraint , and metabolic stability into drug candidates, comparing its performance against traditional aromatic analogs.
A Technical Comparison Guide for Medicinal Chemists & Pharmacologists
Executive Summary: The "Sp³-Rich" Advantage
This compound represents a class of quaternary, conformationally constrained scaffolds . Unlike traditional flat aromatic scaffolds (e.g., 3-phenylpyrrolidine), this scaffold incorporates a tetrahydropyran (oxane) ring at the 3-position, creating a gem-disubstituted center.
Core Value Proposition:
-
High Fsp³ Score: Increases solubility and clinical success rates by reducing "flatness."
-
Metabolic Shielding: The oxane ring is metabolically robust compared to phenyl or cyclohexyl rings, which are prone to oxidation.
-
Vectorial Definition: The quaternary center at C3 locks the pyrrolidine ring pucker, directing the N-substituent and the ester (or its amide derivatives) into precise vectors for receptor binding.
Comparative Analysis: Oxanyl-Pyrrolidine vs. Traditional Scaffolds
This section objectively compares the Oxanyl-Pyrrolidine scaffold against the industry-standard Phenyl-Pyrrolidine scaffold.
Table 1: Physicochemical & ADMET Performance Comparison
| Feature | Scaffold A: this compound | Scaffold B: Methyl 3-phenylpyrrolidine-3-carboxylate | Impact on Drug Discovery |
| Fsp³ Character | High (1.0) | Low (~0.5) | Higher Fsp³ correlates with improved solubility and lower promiscuity. |
| LogP (Lipophilicity) | Lower (~0.5 - 1.2) | Higher (~2.0 - 2.5) | Lower LogP improves Lipophilic Ligand Efficiency (LLE). |
| Metabolic Stability | High (Oxane is stable) | Moderate (Phenyl prone to CYP oxidation) | Oxane acts as a bioisostere that resists Phase I metabolism. |
| Solubility (aq) | High (>100 µM typical) | Moderate (<50 µM typical) | Critical for high-concentration formulations. |
| hERG Inhibition Risk | Low | Moderate/High | Pi-stacking (aromatic) increases hERG risk; Oxane mitigates this. |
Expert Insight: The replacement of a phenyl ring with an oxan-4-yl group is a classic "Scaffold Hop" strategy. It retains the steric bulk required to fill a hydrophobic pocket while significantly lowering lipophilicity (LogD) and blocking metabolic "soft spots."
Structural Biology & Growth Vectors
To effectively screen derivatives of this scaffold, one must understand the Exit Vectors . The quaternary center (C3) creates a rigid core that projects functional groups in defined directions.
Diagram 1: Scaffold Growth Vectors & Chemical Space
This diagram illustrates how the core scaffold is derivatized to target specific biological pockets.
Caption: The scaffold offers two primary diversity vectors (N1 and C3-Carbonyl) while the Oxane ring acts as a passive, polarity-modulating anchor.
Screening Protocols & Methodologies
For researchers evaluating libraries based on this scaffold, the following protocols ensure robust data generation. These protocols are designed to validate the specific advantages (stability, solubility) claimed above.
Protocol A: Microsomal Metabolic Stability Assay
Purpose: To verify the metabolic superiority of the oxane derivative over aromatic analogs.
Materials:
-
Test Compounds (1 µM final conc).
-
Pooled Liver Microsomes (Human/Rat, 0.5 mg/mL protein).
-
NADPH Regenerating System.
-
LC-MS/MS for quantification.
Workflow:
-
Incubation: Pre-incubate microsomes (10 min, 37°C). Add test compound. Initiate with NADPH.
-
Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and Intrinsic Clearance ( ).-
Success Criterion:
(indicates high stability).
-
Protocol B: GPCR Calcium Flux Assay (Example Target: CCR2/CCR5)
Purpose: To screen N-substituted derivatives for functional antagonism.
Materials:
-
CHO-K1 cells stably expressing CCR2 and G
16. -
FLIPR Calcium 6 Assay Kit.
-
Agonist (e.g., MCP-1/CCL2).
Workflow:
-
Seeding: Plate cells (10k/well) in 384-well black/clear plates. Incubate overnight.
-
Dye Loading: Remove media, add Calcium 6 dye loading buffer. Incubate 1h at 37°C.
-
Compound Addition: Add test derivatives (10-point dose response). Incubate 15 min.
-
Agonist Challenge: Inject EC80 concentration of MCP-1.
-
Measurement: Monitor fluorescence (Ex 485 / Em 525) on FLIPR Tetra.
-
Data Analysis: Calculate IC50 based on Max-Min fluorescence relative to controls.
Critical Screening Cascade
To efficiently identify hits from a library of these derivatives, use the following logic flow. This cascade prioritizes compounds that leverage the scaffold's solubility and stability advantages.
Diagram 2: Screening Decision Tree
Caption: A funnel approach ensures that only derivatives retaining the scaffold's physicochemical benefits proceed to late-stage profiling.
References
-
BenchChem. (2025).[1][2] The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4114360, Methyl pyrrolidine-3-carboxylate. Retrieved from
-
Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Kayser, S., et al. (2020).[3] Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues.... ACS Chemical Neuroscience.[3] Retrieved from
-
OIST. (2023). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereoselective Synthesis of New (2 S,3 R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolidine vs. Piperidine: A Comparative Analysis of Privileged Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2] Their utility stems from their ability to introduce a basic nitrogen atom, which can be crucial for target engagement and for modulating physicochemical properties like solubility, while also providing a distinct three-dimensional structural framework.[1][3]
This guide provides an objective, data-driven comparative analysis of these two scaffolds, moving beyond simple descriptions to explain the causal relationships between their structures and their performance in drug candidates. We will explore their fundamental properties, impact on pharmacokinetics, and influence on biological activity, supported by experimental data and validated protocols.
A Tale of Two Rings: Fundamental Physicochemical Differences
While separated by only a single methylene unit, the structural differences between piperidine and pyrrolidine impart subtle yet significant variations in their physicochemical profiles. These differences are not merely academic; they are strategic levers that medicinal chemists can pull to fine-tune a molecule's behavior.
Data Summary: Physicochemical Properties
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27[1][4] | Both are strongly basic secondary amines with very similar pKa values. Pyrrolidine's slightly higher basicity is attributed to greater conformational stabilization of its protonated form. For most applications where a basic nitrogen is required, they are largely interchangeable from a pKa perspective.[1] |
| Lipophilicity (logP) | 0.84 | 0.46 | Piperidine is notably more lipophilic. This directly influences solubility, cell permeability, and potential for off-target hydrophobic interactions. The choice can be a critical tool for modulating a compound's position within the desired "drug-like" chemical space.[1] |
| Conformational Flexibility | Prefers a rigid chair conformation.[1][5] | Adopts more flexible envelope and twist (pseudo-rotation) conformations.[1][6] | The rigidity of the piperidine ring can be advantageous for locking in a specific, high-affinity binding conformation (an entropic benefit). Conversely, the flexibility of pyrrolidine may be required for a compound to adapt its shape to fit a dynamic binding pocket ("induced fit").[1] |
Visualizing Conformational Differences
The most profound distinction lies in their conformational preferences. The piperidine ring's stable chair conformation results in well-defined axial and equatorial positions for substituents. The pyrrolidine ring, however, is in a constant state of flux through low-energy envelope and twist forms, a phenomenon known as pseudorotation.[6]
Caption: Core structural and conformational differences between scaffolds.
Impact on Pharmacokinetics (ADMET Profile)
The choice between a piperidine and a pyrrolidine scaffold can significantly impact a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These properties are critical for determining whether a potent compound can become a successful drug.
Absorption and Distribution
The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[1] In some cases, such as for certain central nervous system (CNS) drugs, the increased lipophilicity of a piperidine moiety can improve brain exposure.[7][8]
Metabolic Stability
The metabolic fate of a drug is a primary determinant of its half-life and dosing regimen. Both scaffolds are generally stable, but their substitution patterns are crucial.[9]
-
Common Metabolic Pathways: Both rings are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the carbon atoms adjacent to the nitrogen (α-carbons), which can lead to N-dealkylation or lactam formation.[1][10]
-
Comparative Stability: The inherent stability is highly context-dependent. However, some studies have suggested that in certain chemical environments, the pyrrolidine ring may offer enhanced metabolic stability. For instance, comparative studies on nitroxide derivatives showed that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction than their six-membered piperidine counterparts.[1]
-
Causality in Design: A key strategy in drug design is to block these metabolic "soft spots." By placing substituents (e.g., a methyl or fluoro group) at positions susceptible to oxidation, a chemist can sterically hinder the approach of metabolizing enzymes, thereby increasing the compound's half-life.[1]
Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically determine and compare the metabolic stability of new chemical entities (NCEs) containing either scaffold, a liver microsomal stability assay is the industry standard. This self-validating system provides a reliable measure of Phase I metabolic degradation.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and the essential cofactor, NADPH.
Materials:
-
Test compounds (e.g., a matched pair of pyrrolidine and piperidine analogs)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, known to be metabolized)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching
-
96-well incubation plate and a collection plate
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO). Dilute the HLM to the final desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Incubation Setup: In the 96-well plate, add the diluted microsomes. Add the test compounds to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation of Reaction: The reaction is initiated by adding the pre-warmed NADPH regenerating system. This step is crucial as CYP enzymes are NADPH-dependent. A parallel incubation is run without NADPH ("-NADPH control") to assess non-CYP-mediated degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to the collection plate containing cold acetonitrile with the internal standard. The acetonitrile serves to quench the enzymatic reaction by precipitating the proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
LC-MS/MS Analysis: The amount of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). This is used to calculate the in vitro half-life (t½ = 0.693/k).
Caption: Workflow for a typical in vitro microsomal stability assay.
Influence on Biological Activity and Target Engagement
The ultimate goal of drug design is to optimize the interaction of a molecule with its biological target. The choice between a pyrrolidine and a piperidine scaffold directly influences this by altering the three-dimensional presentation of key pharmacophoric features.
Rigidity vs. Flexibility in Target Binding
The conformational rigidity of the piperidine chair can be a significant advantage. By locking substituents into well-defined spatial orientations, it can reduce the entropic penalty of binding, potentially leading to higher affinity. However, this same rigidity can be a liability if the target protein's binding site requires the ligand to adopt a conformation that is energetically unfavorable for the piperidine ring.
In contrast, the greater flexibility of the pyrrolidine ring allows it to explore a wider range of conformations.[6] This adaptability can be crucial for achieving an optimal fit within a binding pocket, a classic example of "induced fit."
Case Study: Pancreatic Lipase Inhibitors
A comparative study on potent pancreatic lipase inhibitors provides a clear example of this principle. It was observed that the orientation of functional groups on certain pyrrolidine derivatives could enhance both hydrogen bonding and hydrophobic interactions within the enzyme's active site, leading to improved binding affinity and lower IC50 values when compared to their piperidine counterparts.[11] The five-membered ring allowed for a more optimal spatial arrangement of the key interacting moieties.
Visualizing Substituent Vectors
The different geometries of the rings mean that substituents placed at analogous positions will point into different regions of 3D space. This "vectorial display" is critical for aligning with binding pockets in a target protein.
Caption: Different substituent vectors on piperidine vs. pyrrolidine.
Conclusion: A Strategic Choice, Not a Simple Swap
The decision to use a piperidine versus a pyrrolidine scaffold is a nuanced one that must be driven by the specific goals of a drug discovery program. They are not merely interchangeable bioisosteres but distinct tools with unique advantages and disadvantages.
-
Piperidine offers a more rigid, conformationally restricted, and slightly more lipophilic framework. It is often an excellent choice when high binding affinity can be achieved by locking the molecule into a single, bioactive conformation.[1]
-
Pyrrolidine , with its greater conformational flexibility and slightly lower lipophilicity, may be superior when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired to optimize ADMET properties.[1]
Ultimately, the optimal choice will depend on a careful, data-driven analysis of the specific biological target, the desired pharmacokinetic profile, and the evolving structure-activity relationship (SAR) of the chemical series. The experimental protocols and foundational principles outlined in this guide provide a framework for making that critical decision with confidence.
References
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Pharmacology URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Springer Link URL: [Link]
-
Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio Source: Royal Society of Chemistry URL: [Link]
-
Title: Pharmacological Applications of Piperidine Derivatives Source: MDPI URL: [Link]
-
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
-
Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: ResearchGate URL: [Link]
-
Title: Piperidine Source: Wikipedia URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IRIS UniPA URL: [Link]
-
Title: Difference Between Pyrrolidine and Piperidine Source: Pediaa.com URL: [Link]
-
Title: Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics Source: MDPI URL: [Link]
-
Title: Piperidine-based drug discovery Source: ResearchGate URL: [Link]
-
Title: Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties Source: Boffin Access URL: [Link]
-
Title: Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization and antimicrobial activity of piperidine derivatives Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine and Piperidine: Significance and symbolism Source: Atypon URL: [Link]
-
Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing Source: MDPI URL: [Link]
-
Title: Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase Source: PubMed URL: [Link]
-
Title: Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents Source: PubMed URL: [Link]
-
Title: Use of Piperidine and Pyrrolidine in Knoevenagel Condensation Source: Juniper Publishers URL: [Link]
-
Title: Pyrrolidine Source: ChemEurope.com URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Pyrrolidine [chemeurope.com]
- 5. differencebetween.com [differencebetween.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
In vitro and in vivo evaluation of drug candidates from Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
Topic: In vitro and in vivo evaluation of drug candidates from Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Scaffold Advantage
In modern medicinal chemistry, the This compound scaffold represents a strategic "physicochemical optimizer." Unlike traditional lipophilic scaffolds (e.g., cyclohexyl or phenyl-substituted pyrrolidines), the incorporation of the oxan-4-yl (tetrahydropyran-4-yl) moiety introduces a polar ether oxygen. This modification is critical for lowering lipophilicity (
This guide provides a rigorous framework for evaluating drug candidates synthesized from this scaffold, specifically targeting GPCR antagonists (e.g., Chemokine receptors) and Monoamine Transporter inhibitors . We compare these candidates against standard carbocyclic analogs to validate the "Oxygen Effect" on pharmacokinetic (PK) profiles.
Chemical Context & Comparative Analysis
The Structural Hypothesis
The core hypothesis when using this scaffold is that replacing a Cyclohexyl ring with an Oxan-4-yl ring will maintain receptor binding affinity (due to similar chair conformation and steric volume) while significantly improving ADME properties.
Table 1: Comparative Scaffold Analysis
| Feature | Oxan-4-yl Scaffold (Subject) | Cyclohexyl Analog (Alternative) | Phenyl Analog (Traditional) |
| Electronic Character | Polar (Ether oxygen acceptor) | Lipophilic (Hydrophobic) | Aromatic (Pi-stacking) |
| LogP Impact | Lowers LogP by ~1.0–1.5 units | High LogP (Lipophilicity risk) | Moderate/High LogP |
| Metabolic Liability | Low (Blocks C-4 oxidation) | High (Prone to hydroxylation) | Prone to aromatic oxidation |
| Solubility | High (H-bond acceptor) | Low | Low/Moderate |
| Target Application | Peripheral targets / Optimized CNS | CNS (High penetration) | Promiscuous binding |
In Vitro Evaluation Protocols
Workflow Visualization: The Screening Cascade
The following diagram outlines the logical flow for filtering candidates derived from the this compound building block.
Caption: Logical screening cascade from scaffold derivatization to lead selection.
Protocol A: Microsomal Stability Assessment
Objective: Verify if the oxan-4-yl ring reduces oxidative clearance compared to cyclohexyl analogs. Rationale: The ether oxygen in the oxanyl ring deactivates the C-4 position against CYP450-mediated hydroxylation, a common clearance route for cyclohexyl rings.
-
Preparation: Incubate test compounds (1 µM) with human and rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Success Metric:
(Oxanyl) < 50% of (Cyclohexyl).
-
Protocol B: Target Affinity (Surface Plasmon Resonance - SPR)
Objective: Ensure the structural modification does not disrupt binding.
Rationale: The pyrrolidine-3-carboxylate core often positions substituents in a specific vector. SPR allows real-time kinetic measurement (
-
Immobilization: Immobilize target protein (e.g., CCR5 or DPP-IV) on a CM5 sensor chip via amine coupling.
-
Injection: Inject drug candidates at 5 concentrations (0.1 nM – 1 µM) in running buffer (HBS-EP+).
-
Dissociation: Allow 600s dissociation time to detect slow-off-rate compounds (residence time is critical for efficacy).
-
Reference: Use the cyclohexyl-analog as the reference ligand.
-
Success Metric:
(Oxanyl) within 3-fold of (Cyclohexyl).
-
In Vivo Evaluation Protocols
Workflow Visualization: PK/PD Correlation
This diagram illustrates the mechanism of action and the critical path for in vivo validation.
Caption: Pharmacokinetic pathway emphasizing the impact of solubility on absorption and distribution.
Protocol C: Pharmacokinetics (Rat Cassette Dosing)
Objective: Determine bioavailability (
-
Subjects: Male Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
IV Arm: 1 mg/kg (formulated in 5% DMSO / 10% Solutol / Saline).
-
PO Arm: 5 mg/kg (formulated in 0.5% Methylcellulose).
-
-
Sampling: Serial tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Bioanalysis: LC-MS/MS quantification of parent compound.
-
Data Interpretation:
-
High
(>1 L/kg): Indicates good tissue penetration (typical for pyrrolidines). -
Bioavailability (
): Compare Oxanyl vs. Cyclohexyl. Oxanyl derivatives often show higher due to better solubility-limited absorption.
-
Protocol D: Efficacy Model (Inflammation/Pain)
Assuming the library targets a GPCR involved in inflammation (e.g., CCR5) or Pain (Opioid).
Model: Carrageenan-Induced Paw Edema (Rat).
-
Induction: Inject 1% carrageenan into the plantar surface of the hind paw.
-
Treatment: Administer vehicle, Standard of Care (e.g., Indomethacin), or Test Candidate (Oxanyl derivative) orally 1 hour post-induction.
-
Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours.
-
Statistical Analysis: ANOVA followed by Dunnett’s test.
References
-
Yarmolchuk, V. et al. (2011).[1] "Synthesis of unique pyrrolidines for drug discovery." Tetrahedron Letters. Link (Validates pyrrolidine scaffold utility).
-
Fish, P. V. et al. (2007). "N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Establishes Oxan-4-yl utility in pyrrolidines).
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link (Authoritative source on Tetrahydropyran as a cyclohexyl bioisostere).
-
Liu, G. et al. (1999). "Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists." Journal of Medicinal Chemistry. Link (Validates Pyrrolidine-3-carboxylate core).
-
Raimondi, M. V. et al. (2021).[2] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry. Link (Review of pyrrolidine applications).
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of Oxane-Substituted Pyrrolidines
Executive Summary
The Strategic Value of Oxane-Pyrrolidine Scaffolds
In modern medicinal chemistry, the pyrrolidine ring acts as a "privileged scaffold," appearing in over 37 FDA-approved drugs.[1] However, a recurring challenge in optimizing pyrrolidine-based leads—particularly for targets like CCR5, DPP-4, and BACE1—is managing the lipophilicity-solubility trade-off.[1] Standard hydrophobic substituents (phenyl, cyclohexyl) often improve potency via hydrophobic collapse but degrade physicochemical properties (high LogD, poor metabolic stability).[1]
This guide analyzes the Structure-Activity Relationship (SAR) of introducing oxane (tetrahydropyran, THP) rings onto pyrrolidine scaffolds.[1] By acting as a polar bioisostere of cyclohexane, the oxane moiety lowers lipophilicity (
Technical Analysis: The "Oxane Switch" Strategy
Mechanistic Rationale
The transition from a carbocyclic substituent (e.g., cyclohexyl) to an oxane (tetrahydropyran) on a pyrrolidine core is a classic "scaffold hopping" strategy.[1]
-
Steric Conservation: The oxane ring maintains the chair conformation and steric bulk of cyclohexane, ensuring the ligand still fills the hydrophobic pocket of the target protein.
-
Electronic Modulation: The ether oxygen at the 4-position (relative to the attachment point) introduces a dipole.[1] This can:
Comparative SAR Data
The following table synthesizes SAR trends observed in GPCR antagonists (e.g., CCR5) and enzyme inhibitors (e.g., NAAA), comparing the oxane-substituted pyrrolidine against standard alternatives.
Table 1: Comparative SAR Profile of Pyrrolidine Substituents
| Substituent Class | Representative Structure | Potency ( | Lipophilicity (cLogP) | Solubility (aq) | Metabolic Stability ( |
| Aryl (Phenyl) | High (<10 nM) | High (> 4.[1]5) | Low | Low (Cyp-mediated oxidation) | |
| Cycloalkyl | Moderate (10-50 nM) | High (> 4.[1]0) | Low | Moderate | |
| Heteroaryl | Variable | Moderate (2.5-3.[1]5) | Moderate | Moderate (N-oxidation risk) | |
| Oxane (THP) | High (<15 nM) | Optimal (1.5-2.5) | High | High (Blocked metabolism) |
Key Insight: The Oxane variant (Row 4) often retains the potency of the Aryl/Cycloalkyl analogs but brings the compound into the optimal "Drug-Like" space (LogP < 3), solving the solubility issues common in early pyrrolidine leads.
Visualization: Optimization Logic & Pathway
The following diagram illustrates the decision-making pathway for optimizing a pyrrolidine lead using the oxane strategy, specifically highlighting the "Bioisosteric Replacement" step.
Caption: Decision tree for optimizing pyrrolidine scaffolds. The Oxane (THP) path resolves ADME liabilities while preserving steric fit.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the oxane-pyrrolidine core and the biological validation assay.
Synthesis: Reductive Amination of Pyrrolidine with Tetrahydropyran-4-one
This is the industry-standard method for installing the oxane ring onto the pyrrolidine nitrogen.[1]
Reagents:
-
Substituted Pyrrolidine (1.0 eq)
-
Tetrahydro-4H-pyran-4-one (1.2 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Protocol:
-
Complexation: In a flame-dried round-bottom flask, dissolve the pyrrolidine derivative (1.0 mmol) and tetrahydro-4H-pyran-4-one (1.2 mmol) in anhydrous DCE (10 mL).
-
Activation: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30 minutes under nitrogen atmosphere.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor reaction progress via LC-MS (Target mass: M+85 relative to pyrrolidine).
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x).[1] Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (typically MeOH/DCM gradient) to yield the
-(tetrahydropyran-4-yl)-pyrrolidine.[1]
Biological Validation: Calcium Flux Assay (for GPCR Targets)
If the pyrrolidine is designed as a GPCR antagonist (e.g., CCR5), this functional assay validates the activity.
Protocol:
-
Cell Seeding: Seed CHO-K1 cells stably expressing the target GPCR (e.g., CCR5) into black-walled, clear-bottom 384-well plates (10,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate media and load cells with Calcium-4 assay dye (Molecular Devices) dissolved in HBSS/HEPES buffer containing Probenecid (2.5 mM). Incubate for 45 mins at 37°C.
-
Compound Addition: Add the oxane-pyrrolidine test compounds (serially diluted in DMSO/Buffer) to the cells. Incubate for 15 mins.
-
Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the standard agonist (e.g., RANTES/CCL5) at its
concentration. -
Data Analysis: Measure the reduction in calcium fluorescence signal relative to vehicle control. Calculate
using a 4-parameter logistic fit.
References
-
Bioorganic & Medicinal Chemistry Letters (2004). Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains.[1][2][3] Part 1: Discovery and SAR Study.
-
Journal of Medicinal Chemistry (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1]
-
Source: [1]
- Relevance: Comprehensive review detailing the stereochemical and physicochemical advantages of pyrrolidine scaffolds in FDA-approved drugs.
-
-
Archiv der Pharmazie (2020). Synthesis and biological evaluation of substituted pyrrolidines... as potential anticancer agents.[1][4]
-
Source: [1]
- Relevance: Provides experimental data on the antiproliferative effects of polysubstituted pyrrolidines, supporting the scaffold's utility in oncology.
-
-
RSC Advances (2020).Synthesis, biological evaluation, and structure activity relationship (SAR)
-
Source: [1]
- Relevance: Demonstrates the specific optimization of the terminal phenyl group on pyrrolidine amides, directly relevant to the "Scaffold Hopping" str
-
Sources
- 1. medkoo.com [medkoo.com]
- 2. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Confirmation of Absolute Stereochemistry in Chiral Pyrrolidines
For researchers, scientists, and professionals in drug development, the unambiguous assignment of absolute stereochemistry is a critical, non-negotiable step in the characterization of chiral molecules. The pyrrolidine scaffold, a privileged motif in a vast array of pharmaceuticals and natural products, presents a common challenge in this regard. An incorrect stereochemical assignment can lead to the pursuit of an inactive or, in the worst-case scenario, toxic enantiomer, resulting in significant wasted resources and time. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for the confirmation of absolute stereochemistry of chiral pyrrolidines, supported by experimental data and detailed protocols. Our focus is to move beyond a mere listing of methods and delve into the causality behind experimental choices, empowering you to select the most appropriate technique for your specific research needs.
The Central Challenge: Distinguishing Mirror Images
Enantiomers, by their very nature, possess identical physical and chemical properties in an achiral environment. Consequently, their differentiation requires interaction with a chiral entity, be it chiral light, a chiral stationary phase, or a chiral derivatizing/solvating agent. The choice of method for determining the absolute configuration of a chiral pyrrolidine is often dictated by factors such as the sample's physical state (crystalline solid vs. oil), the presence of suitable chromophores, the quantity of material available, and access to specialized instrumentation.
A Comparative Overview of Key Methodologies
We will explore three principal categories of techniques for the confirmation of absolute stereochemistry: chiroptical spectroscopy, NMR-based methods, and the definitive, yet often challenging, X-ray crystallography.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents (e.g., Mosher's Amides) | X-ray Crystallography |
| Principle | Differential absorption of left and right circularly polarized infrared light by vibrational transitions.[1][2][3][4] | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.[5][6][7] | Formation of diastereomers with distinct NMR spectra.[8][9][10] | Diffraction of X-rays by a single crystal lattice.[11][12][13][14] |
| Sample State | Solution (liquid or dissolved solid).[3][15] | Solution.[6] | Solution. | Crystalline solid.[14][15] |
| Sample Amount | Typically mg scale (e.g., 4.5 mg).[1] | µg to mg scale. | ~5 mg.[16] | Single crystal of sufficient quality. |
| Chromophore Req. | No UV chromophore needed.[1][2] | Requires a UV-Vis chromophore. | None. | None. |
| Key Advantage | Applicable to a wide range of molecules, including those without chromophores; provides conformational information.[1][15] | High sensitivity, requires less sample. | Widely accessible NMR instrumentation; provides enantiomeric purity information.[8][17] | Unambiguous determination of absolute configuration.[11][13] |
| Key Limitation | Requires quantum chemical calculations for interpretation; can be time-consuming.[18][19] | Requires a chromophore near the stereocenter for reliable results; interpretation can be complex.[20] | Requires chemical derivatization, which may not be straightforward; potential for kinetic resolution or racemization.[9][21] | Growth of high-quality single crystals can be a major bottleneck.[14][15][18] |
Chiroptical Spectroscopy: A Tale of Two Circular Dichroisms
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[7] This technique is non-destructive and can provide information on both the absolute configuration and the solution-phase conformation.
Vibrational Circular Dichroism (VCD)
VCD arises from the vibrational transitions of a molecule in the infrared region of the electromagnetic spectrum.[2][4] A key advantage of VCD is that all chiral molecules with vibrational modes are VCD-active, meaning it does not require a specific chromophore.[1][2] The process involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known enantiomer.[18] A match in the sign and relative intensity of the VCD bands confirms the absolute configuration.[18]
Experimental Workflow: VCD for Absolute Stereochemistry Determination
Caption: Logical flow of the Mosher's amide method.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. [11][13][14]This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. [13]When successful, it provides an unambiguous assignment of the absolute configuration.
However, the major and often insurmountable hurdle is the requirement for a high-quality single crystal of the compound of interest. [14][15][18]Many chiral pyrrolidines, particularly intermediates in a synthetic sequence, are oils or amorphous solids that are difficult, if not impossible, to crystallize. In cases where the pyrrolidine itself does not crystallize, derivatization to form a crystalline derivative can be attempted, but this introduces additional synthetic steps.
Concluding Remarks: A Self-Validating Approach
The confirmation of absolute stereochemistry is a cornerstone of chemical research and development. While X-ray crystallography remains the ultimate arbiter, its practical limitations necessitate the use of other powerful techniques. VCD and ECD offer elegant, non-destructive methods for stereochemical assignment in solution, with VCD being particularly versatile for molecules lacking a chromophore. NMR-based methods, such as the Mosher's amide analysis, provide a robust and accessible approach that also yields valuable information on enantiomeric purity.
For a truly self-validating system, especially in a regulatory environment, the use of two orthogonal techniques is highly recommended. For instance, confirming an assignment made by VCD with a Mosher's amide analysis provides a high degree of confidence in the final stereochemical assignment. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to confidently and accurately determine the absolute stereochemistry of their chiral pyrrolidines.
References
- Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem. (2025).
- Chiral derivitizing agents - chemeurope.com.
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education - ACS Publications. (2008).
- A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - MDPI. (2021).
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe.
- Synthesis of heterocyclic analogues of Mosher's acid - ChemRxiv.
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Asia.
- Chiral Derivatizing Agent for Absolute Configuration - TCI Chemicals.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2026).
- A Researcher's Guide to Chiral Derivatizing Agents for NMR Analysis - Benchchem. (2025).
- Computational methods and points for attention in absolute configuration determination - Frontiers. (2023).
- Electronic Circular Dichroism | Encyclopedia MDPI. (2019).
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. (2010).
- Absolute configuration of complex chiral molecules - Spark904.
- Electronic Circular Dichroism (ECD) - ORCA 6.1 TUTORIALS - FACCTs.
- Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs.
- Vibrational circular dichroism (VCD) - Bruker.
- Vibrational Circular Dichroism | Hinds Instruments.
- Determination of Absolute Configuration—an Overview Related to This Special Issue. (2025).
- Mastering Stereochemistry: A Comprehensive Guide for Students – Part 3. (2025).
- Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH.
- Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - MDPI. (2016).
- The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008).
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. spectroscopyasia.com [spectroscopyasia.com]
- 3. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 4. hindsinstruments.com [hindsinstruments.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Electronic Circular Dichroism (ECD) - ORCA 6.1 TUTORIALS [faccts.de]
- 7. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 8. nbinno.com [nbinno.com]
- 9. Chiral_derivitizing_agent [chemeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. Mastering Stereochemistry: A Comprehensive Guide for Students – Part 3 – Organic Chemistry Academy [ochemacademy.com]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spark904.nl [spark904.nl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Modern Synthetic Methodologies for 3,3-Disubstituted Pyrrolidines
Introduction: The Significance of the 3,3-Disubstituted Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] Among its many variations, the 3,3-disubstituted pyrrolidine motif presents a unique synthetic challenge due to the presence of a quaternary stereocenter. This structural feature can impart significant conformational rigidity and metabolic stability to a molecule, making it a highly desirable component in modern drug design. This guide provides a comparative analysis of emerging and established synthetic strategies for accessing these valuable scaffolds, offering researchers the insights needed to select the optimal methodology for their specific synthetic goals. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for the most promising methods.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 3,3-disubstituted pyrrolidine core can be broadly categorized into several key approaches, each with its own set of advantages and limitations. Here, we will explore three prominent strategies: Palladium-Catalyzed [3+2] Cycloaddition, Organocatalytic Michael Addition followed by cyclization, and Palladium-Catalyzed Hydroarylation.
Palladium-Catalyzed [3+2] Cycloaddition of Trimethylenemethane (TMM)
This methodology has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines, including those with a 3,3-disubstitution pattern.[2][3] The reaction involves the palladium-catalyzed cycloaddition of a trimethylenemethane (TMM) precursor with an imine. The choice of a chiral ligand is crucial for inducing high levels of stereoselectivity.
Mechanism: The catalytic cycle is initiated by the reaction of a TMM precursor with a palladium(0) complex to generate a π-allyl palladium intermediate. This intermediate then undergoes a [3+2] cycloaddition with the imine dipolarophile to form the pyrrolidine ring. The regioselectivity and stereoselectivity are controlled by the nature of the chiral ligand and the substituents on both the TMM precursor and the imine.
Diagram 1: Palladium-Catalyzed [3+2] Cycloaddition of TMM
Caption: Catalytic cycle for the Pd-catalyzed [3+2] cycloaddition of TMM with an imine.
Organocatalytic Michael Addition and Subsequent Cyclization
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of highly functionalized pyrrolidines.[4][5] A common strategy involves the enantioselective Michael addition of a nucleophile to a nitroalkene, catalyzed by a chiral secondary amine (e.g., a prolinol derivative), followed by a subsequent cyclization step.
Mechanism: The chiral secondary amine catalyst reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to the nitroalkene. The resulting Michael adduct can then be transformed into the desired 3,3-disubstituted pyrrolidine through a series of reactions, typically involving reduction of the nitro group and subsequent intramolecular cyclization.
Diagram 2: Organocatalytic Michael Addition Pathway
Caption: General workflow for the organocatalytic synthesis of 3,3-disubstituted pyrrolidines.
Palladium-Catalyzed Hydroarylation
For the specific synthesis of 3-aryl-3-substituted pyrrolidines, palladium-catalyzed hydroarylation presents a direct and efficient approach.[6][7][8][9] This reaction involves the addition of an aryl group and a hydrogen atom across the double bond of a 3-substituted pyrroline.
Mechanism: The reaction is thought to proceed via a Mizoroki-Heck-type mechanism. An aryl palladium species, generated from an aryl halide or triflate, undergoes migratory insertion into the double bond of the pyrroline. The resulting alkylpalladium intermediate can then undergo β-hydride elimination and re-insertion, or be intercepted by a hydride source to afford the hydroarylated product.
Diagram 3: Palladium-Catalyzed Hydroarylation
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 3. Pd-catalyzed [3 + 2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N -fused pyrrolidines bearing a quaternary carbon - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08579D [pubs.rsc.org]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Cross-reactivity and off-target effects of pyrrolidine-based compounds
Introduction: The Privileged Scaffold vs. The Promiscuous Trap
In medicinal chemistry, the pyrrolidine ring is revered as a "privileged scaffold." Its five-membered nitrogen heterocycle offers a unique balance of conformational rigidity and solubility, serving as an ideal mimic for proline residues in peptide-based drug targets. From ACE inhibitors like Captopril to the modern class of DPP-4 inhibitors, pyrrolidine derivatives have shaped the pharmacopeia.
However, this versatility comes at a cost. The very features that make pyrrolidine an excellent proline mimic—its ring strain and basicity—predispose it to specific modes of cross-reactivity and off-target effects .
This guide objectively analyzes the liability of pyrrolidine-based compounds, specifically focusing on cyanopyrrolidine covalent inhibitors and dithiocarbamate derivatives . We compare their selectivity profiles against non-pyrrolidine alternatives and provide a validated chemoproteomic protocol for assessing these risks early in the discovery pipeline.
Mechanistic Basis of Cross-Reactivity
To mitigate off-target effects, one must first understand the mechanism of promiscuity. Pyrrolidine-based promiscuity generally stems from two distinct chemical behaviors:
A. The "Electrophilic Trap" (Cyanopyrrolidines)
Many pyrrolidine drugs function as covalent inhibitors . The addition of a nitrile group (cyanopyrrolidine) creates an electrophilic "warhead" designed to react with the catalytic serine of proteases (e.g., DPP-4).
-
Mechanism: The nucleophilic serine hydroxyl attacks the nitrile carbon, forming an imidate adduct.
-
The Flaw: This mechanism relies on the P1 pocket shape. Since many serine proteases (DPP-8, DPP-9, FAP) share high homology in the P1 pocket with DPP-4, cyanopyrrolidines often lack the steric bulk to discriminate between them.
B. The "Chelation Trap" (Pyrrolidine Dithiocarbamate - PDTC)
PDTC is frequently cited as a specific NF-κB inhibitor. However, its primary mode of action is often metal chelation (Zn²⁺, Cu²⁺), not kinase inhibition.
-
The Flaw: PDTC acts as an ionophore, transporting zinc into cells. This zinc influx inhibits various enzymes (e.g., viral RNA polymerases) non-specifically, leading to false positives in phenotypic screens.
Comparative Case Study: DPP-4 Inhibitors
The Challenge: Developing a drug that inhibits DPP-4 (for Type 2 Diabetes) without touching the structurally similar cytosolic enzymes DPP-8 and DPP-9 .[1][2][3] Inhibition of DPP-8/9 is associated with severe toxicity, including alopecia, thrombocytopenia, and multi-organ failure in preclinical models.
Selectivity Profile: Pyrrolidine vs. Piperazine Scaffolds
The following table contrasts the inhibition constants (
| Feature | Vildagliptin | Saxagliptin | Sitagliptin |
| Scaffold Class | Cyanopyrrolidine | Cyanopyrrolidine | Triazolopiperazine |
| Binding Mode | Covalent (Reversible) | Covalent (Reversible) | Non-covalent (Competitive) |
| DPP-4 Affinity ( | 3 nM | 1.3 nM | ~18 nM |
| DPP-8 Affinity ( | 810 nM | 508 nM | 33,780 nM |
| DPP-9 Affinity ( | 97 nM | 98 nM | 55,142 nM |
| Selectivity (DPP-4 vs DPP-9) | ~32-fold | ~75-fold | >3,000-fold |
| Risk Profile | Moderate (DPP-8/9 hit at high conc.) | Moderate (DPP-8/9 hit at high conc.) | Low (Highly Selective) |
Analysis:
-
Vildagliptin & Saxagliptin: The pyrrolidine moiety fits snugly into the S1 pocket of DPP-8/9, and the nitrile warhead reacts with the catalytic serine. The selectivity window is narrow (only 32-75 fold).
-
Sitagliptin: The piperazine-fused scaffold is bulkier. It cannot accommodate the restricted S1/S2 pockets of DPP-8/9 effectively, and lacking an electrophilic warhead, it relies purely on non-covalent interactions. This results in a massive >3,000-fold selectivity window.
Visualizing the Mechanism
The following diagram illustrates why Cyanopyrrolidines are prone to off-target attacks on homologous Serine Proteases compared to non-covalent inhibitors.
Caption: Cyanopyrrolidines exploit conserved catalytic mechanisms, leading to off-target covalent binding. Bulky non-covalent inhibitors rely on unique steric features, enhancing selectivity.
Experimental Protocol: Assessing Off-Target Liability
To validate the selectivity of a pyrrolidine-based lead, relying solely on single-substrate assays is insufficient. Activity-Based Protein Profiling (ABPP) is the gold standard for mapping serine hydrolase off-targets in native proteomes.
Protocol: Gel-Based ABPP for Serine Hydrolases
Objective: Visualize the active serine hydrolase profile in cell lysates treated with your pyrrolidine compound.
Materials:
-
Probe: Fluorophosphonate-Rhodamine (FP-Rh) – Covalently labels active serine hydrolases.
-
Lysate: HEK293T or HepG2 soluble fraction (1 mg/mL).
-
Compound: Pyrrolidine test compound (various concentrations).
Workflow:
-
Lysate Preparation: Harvest cells, lyse in PBS (pH 7.4) by sonication. Centrifuge (100,000 x g, 45 min) to separate soluble vs. membrane proteome (DPP-8/9 are cytosolic; DPP-4 is membrane-bound).
-
Inhibitor Incubation:
-
Aliquot lysate (50 µL per sample).
-
Add test compound (e.g., 0.1, 1, 10, 100 µM).
-
Incubate for 30 min at 37°C . (Critical: Allow time for covalent bond formation).
-
-
Probe Labeling:
-
Add FP-Rh (final conc. 2 µM).
-
Incubate for 1 hour at Room Temp in the dark.
-
-
Quenching & Denaturation:
-
Add 4x SDS-PAGE loading buffer.
-
Boil at 95°C for 5 min.
-
-
Readout:
-
Resolve on 10% SDS-PAGE.
-
Scan using a fluorescent gel scanner.
-
Interpretation: Disappearance of bands indicates target engagement. A selective inhibitor will only erase the DPP-4 band (~110 kDa). A promiscuous pyrrolidine will erase DPP-8 (~100 kDa) and DPP-9 (~98 kDa) bands at higher concentrations.
-
ABPP Workflow Diagram
Caption: ABPP workflow to detect off-target inhibition. Disappearance of fluorescent bands confirms the compound has blocked the enzyme's active site.
References
-
Lankas, G. R., et al. (2005). "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9." Diabetes.[3][4][5][6][7][8] Link
-
Burkey, B. F., et al. (2008). "Acute and chronic effects of the incretin enhancer vildagliptin in insulin-resistant rats." Journal of Pharmacology and Experimental Therapeutics. Link
-
Jessop, C. E., et al. (2009). "Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474." Science. (Note: Reference context for ABPP methodology in serine hydrolases). Link
-
Wang, A., et al. (2012).[9] "Potency, selectivity and prolonged binding of saxagliptin to DPP4: Maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo."[9] Journal of Diabetes and its Complications. Link
-
Kim, C. H., et al. (2004). "Pyrrolidine dithiocarbamate (PDTC), metal chelating compound, induces G1 phase cell cycle arrest." Journal of Cellular Physiology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 4. medicaid.nv.gov [medicaid.nv.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vildagliptin-Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9-Specific Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrrolidine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyrrolidine Scaffolds and In Silico Screening
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is recognized in medicinal chemistry as a "privileged framework."[1] This versatile scaffold is a cornerstone in the development of numerous therapeutic agents due to its unique structural and chemical properties, which allow for effective interaction with a wide range of biological targets.[1][2][3] Its integration into drug candidates has been shown to enhance target specificity, bioavailability, and overall pharmacokinetic profiles.[1] In the modern drug discovery pipeline, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful in silico technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[4]
This guide provides a comprehensive, in-depth framework for conducting a comparative molecular docking study of novel pyrrolidine analogs. Moving beyond a simple procedural list, we will explore the causality behind each experimental choice, establish a self-validating protocol to ensure data integrity, and interpret the results to derive meaningful structure-activity relationships (SAR). For illustrative purposes, we will frame our study around the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism and a validated target for type-2 diabetes management, where pyrrolidine derivatives have shown significant promise.[2][5][6]
Pillar 1: Causality in Experimental Design — The 'Why' Before the 'How'
A robust computational study is built on a foundation of deliberate and justified decisions. The choices made at the design stage directly influence the quality and relevance of the final data.
Target Selection and Preparation
The initial and most critical step is the selection of a high-quality 3D structure for the target protein. Our target, α-glucosidase, has several crystal structures available in the Protein Data Bank (PDB). The choice of PDB entry should be guided by resolution (lower is better), completeness of the structure, and the presence of a co-crystallized ligand. The co-crystallized ligand is invaluable, as its position defines the known binding site, which is crucial for validating the accuracy of our docking protocol.
Once a PDB structure is selected (e.g., PDB ID: 3A4A for human lysosomal acid α-glucosidase), it must be meticulously prepared. This is not a trivial step; it is a critical process to make the static crystal structure computationally ready. Preparation involves:
-
Removing non-essential molecules: All crystallographic water molecules, co-solvents, and ions not integral to the binding site's structure are removed.
-
Adding hydrogens: Crystal structures often lack hydrogen atoms. Adding them is essential for correctly defining hydrogen bond donors and acceptors.
-
Assigning charges and atom types: A force field (e.g., AMBER, CHARMM) is applied to assign partial charges and atom types, which are necessary for calculating the energetic interactions during docking.
Ligand Library Design: A Focus on Comparative Chemistry
The core of this study is the comparative analysis of a library of pyrrolidine analogs. The design of this library should be systematic to allow for the derivation of clear SAR. Starting with a core pyrrolidine scaffold, variations should be introduced at specific substitution points. For example, one might explore:
-
Electron-donating vs. electron-withdrawing groups: Attaching groups like methoxy (-OCH3) or nitro (-NO2) to an aromatic substituent can probe the electronic requirements of the binding pocket.[2]
-
Alkyl chain length: Varying the length of an alkyl side chain (e.g., n-pentyl vs. n-heptyl) can investigate the impact of hydrophobicity and van der Waals interactions.[1]
-
Positional isomers: Moving a functional group around a phenyl ring attached to the pyrrolidine core can map the spatial constraints of the active site.
Each designed analog must be converted into a 3D structure and subjected to energy minimization to find its most stable, low-energy conformation.[7]
Docking Software Selection: Choosing the Right Tool
A variety of molecular docking programs are available, each with its own search algorithm and scoring function.[4][8]
-
AutoDock and AutoDock Vina: These are among the most widely used open-source docking suites.[9] Vina, in particular, is lauded for its improved speed and accuracy over its predecessor.[8][9] They use a Lamarckian genetic algorithm to explore the conformational space of the ligand.[1]
-
Commercial Software (e.g., Glide, MOE, GOLD): These often feature more sophisticated scoring functions and streamlined workflows but require a commercial license.[4][8]
For this guide, we will detail the protocol using AutoDock Vina , as its accessibility and robust performance make it an excellent choice for both academic and industrial research.[9]
Pillar 2: A Self-Validating Protocol for Trustworthy Results
To ensure the trustworthiness of our docking results, the protocol itself must be validated. This is achieved by "redocking"—the process of docking the co-crystallized ligand back into the protein's binding site. A successful redocking, which reproduces the experimentally observed binding pose, confirms that the chosen parameters are appropriate for the system.
Experimental Protocol: Molecular Docking with AutoDock Vina
Step 1: Receptor and Ligand Preparation
-
Fetch Receptor: Download the PDB file (e.g., 3A4A) from the PDB.
-
Prepare Receptor: Using software like AutoDockTools (ADT) or UCSF Chimera[8], perform the following:
-
Separate the protein chain from the co-crystallized ligand and water molecules.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in the .pdbqt format, which includes charge and atom type information for AutoDock.
-
-
Prepare Ligands:
Step 2: Docking Protocol Validation (Redocking)
-
Extract Native Ligand: Save the co-crystallized ligand from the original PDB file as a separate file and prepare it as described in Step 1.3.
-
Define the Grid Box: The grid box defines the search space for the docking algorithm. Center the grid box on the coordinates of the native ligand. Ensure the box dimensions are large enough to accommodate the ligand and allow for rotational and translational movement (e.g., 25 x 25 x 25 Å).
-
Perform Redocking: Run AutoDock Vina to dock the prepared native ligand into the receptor using the defined grid box.
-
Calculate RMSD: The primary metric for validation is the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.[10][11]
Caption: A self-validating molecular docking workflow.
Step 3: Docking the Pyrrolidine Analog Library
-
Batch Docking: Using the validated protocol (i.e., the same receptor preparation and grid box parameters), dock each pyrrolidine analog from your library.
-
Collect Results: For each analog, AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.
Pillar 3: Data Interpretation and Authoritative Grounding
The output of a docking study is a rich dataset of binding energies and interaction patterns. The true scientific value is realized in the interpretation of this data to generate actionable insights.
Quantitative Data Summary
Summarize the docking results in a clear, comparative table. This allows for at-a-glance identification of trends and top-performing candidates.
| Analog ID | Key Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| Control | Acarbose (Reference Drug) | -9.1 | ASP215, ASP352, ARG442 | 5 |
| PYR-01 | H | -7.2 | ASP215, PHE178 | 2 |
| PYR-02 | 4-OCH₃ | -8.1 | ASP215, PHE178, GLU277 | 3 |
| PYR-03 | 4-Cl | -7.5 | ASP215, PHE178 | 2 |
| PYR-04 | 3-OH | -8.5 | ASP215, ASP352, TRP329 | 4 |
Note: Data is hypothetical and for illustrative purposes.
Deriving Structure-Activity Relationships (SAR)
By analyzing the table and visualizing the binding poses of key analogs, we can deduce critical SAR insights.
-
Impact of Electron-Donating Groups: Analog PYR-02 , with a 4-methoxy group, shows a significantly better docking score (-8.1 kcal/mol) than the unsubstituted analog PYR-01 (-7.2 kcal/mol). Visualization of the binding pose reveals that the methoxy group's oxygen atom acts as a hydrogen bond acceptor, forming an additional interaction with a key residue like GLU277. This suggests that electron-donating groups at this position enhance binding affinity.[2]
-
Importance of Hydrogen Bonding: Analog PYR-04 , featuring a hydroxyl group, is the top-performing analog (-8.5 kcal/mol). Its ability to form four hydrogen bonds, mimicking some interactions of the reference drug, highlights the critical role of hydrogen bonding with residues like ASP215 and ASP352 in the active site.[1]
-
Steric and Electronic Effects: The chloro-substituted analog PYR-03 shows only a minor improvement over the unsubstituted analog, suggesting that while an electron-withdrawing group is tolerated, it does not offer the same advantage as a hydrogen-bonding moiety at that position.
Caption: Key molecular interactions for a top-performing analog.
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded methodology for conducting comparative molecular docking studies of pyrrolidine analogs. By emphasizing the rationale behind experimental design, incorporating a mandatory validation step, and focusing on the interpretation of results to derive SAR, researchers can generate high-confidence computational hypotheses.
The findings from such a study, for instance, that a hydroxyl-substituted pyrrolidine analog shows strong predicted binding to α-glucosidase, provide a clear, data-driven direction for synthesis and biological evaluation. The ultimate goal of in silico work is to guide and prioritize wet-lab experiments. Therefore, the next logical step is the chemical synthesis of the most promising analogs (e.g., PYR-04) and their subsequent evaluation in in vitro enzymatic assays to experimentally validate the computational predictions.[2][13] This iterative cycle of design, prediction, and experimental validation is the hallmark of modern, efficient drug discovery.
References
- Ovid. (n.d.). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors.
-
MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]
-
Elsevier. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular docking protocol validation. This crucial process can enhance.... Retrieved from [Link]
-
Ingenta Connect. (2014, October 10). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2023, February 25). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Retrieved from [Link]
-
ACS Publications. (2025, February 26). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. Retrieved from [Link]
-
PubMed. (2025, September 16). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Retrieved from [Link]
-
Springer. (2017, January 16). Software for molecular docking: a review. Retrieved from [Link]
-
ACS Publications. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]
-
PLOS. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Retrieved from [Link]
-
MDPI. (n.d.). Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
-
CSIC. (n.d.). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Retrieved from [Link]
Sources
- 1. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing | MDPI [mdpi.com]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 9. Molecular Docking Services – BioCode Learn. SaaS. Research [biocode.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, this document synthesizes established protocols for structurally similar pyrrolidine derivatives and carboxylate esters to ensure best practices in laboratory safety.
The core of our approach is a self-validating system of protocols, grounded in the principles of causality and supported by authoritative sources. This ensures that every step taken in the laboratory is deliberate, understood, and safe.
Understanding the Risks: A Structural Analogy Approach
This compound's structure, featuring a pyrrolidine ring and a carboxylate ester, suggests a hazard profile that should be approached with caution. Pyrrolidine and its derivatives are known to be flammable and can cause irritation to the skin, eyes, and respiratory system[1][2]. Carboxylate esters, while generally less reactive, can still pose risks. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating risks associated with handling this compound. The following is a detailed breakdown of the minimum required PPE, with explanations rooted in the potential hazards.
Eye and Face Protection: Shielding from the Unseen
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3].
Rationale: The primary risk to the eyes is from accidental splashes of the chemical, which could cause serious irritation or damage[4]. Standard safety glasses are insufficient as they do not protect from splashes from the side, above, or below.
Enhanced Protection (Recommended for splash hazards): A face shield worn over safety goggles provides an additional layer of protection for the entire face[5][6]. This is particularly crucial when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection: The Importance of the Right Glove
Minimum Requirement: Chemical-resistant gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[3][7]. Disposable nitrile gloves are a common and effective choice for short-term protection against a broad range of chemicals[5].
Rationale: The skin is a primary route of exposure. Pyrrolidine derivatives can cause skin irritation[1][8]. Gloves must be inspected for any signs of degradation or perforation before each use[3].
Best Practices:
-
Double Gloving: For enhanced protection, particularly when handling concentrated solutions, wearing two pairs of nitrile gloves is recommended.
-
Glove Compatibility: Always consult the glove manufacturer's chemical resistance guide to ensure the chosen glove material is appropriate for the solvents being used in conjunction with the compound.
-
Proper Removal: Avoid skin contact with the outer surface of the glove during removal. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws[7].
Body Protection: A Barrier Against Contamination
Minimum Requirement: A flame-resistant laboratory coat, fully buttoned, to protect the skin and personal clothing[3][5].
Rationale: This protects against accidental spills and splashes. Given that pyrrolidine is flammable, a flame-resistant coat is a critical precaution[1][2].
Enhanced Protection (For larger quantities or splash risks): Chemical-resistant aprons or coveralls should be worn over the laboratory coat to provide an additional layer of impervious protection[9][10].
Respiratory Protection: Guarding Against Inhalation
Minimum Requirement: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols[3][11].
Rationale: Inhalation of chemical vapors can cause respiratory irritation[1][11]. Working in a fume hood is the most effective engineering control to prevent respiratory exposure.
When a Respirator is Necessary: If work cannot be conducted in a fume hood, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[9][10]. Proper fit testing and training are mandatory for respirator use[5].
Part 2: Procedural Guidance for Safe Handling
Adherence to strict protocols for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself.
Donning PPE: A Step-by-Step Protocol
-
Lab Coat: Put on a clean, flame-resistant lab coat and fasten all buttons.
-
Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat. If double-gloving, don the second pair over the first.
-
Eye Protection: Put on safety goggles. If a face shield is required, place it over the goggles.
-
Respirator (if required): Perform a positive and negative pressure seal check before entering the work area.
Doffing PPE: Preventing Cross-Contamination
-
Gloves (Outer pair if double-gloving): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Gloves (Inner pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Immediately wash hands thoroughly with soap and water[3][7].
PPE Selection Logic Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental risk.
Caption: PPE selection workflow based on risk assessment.
Part 3: Disposal and Decontamination
Proper disposal of contaminated materials is paramount to ensure the safety of all laboratory personnel and to protect the environment.
Disposal of Contaminated PPE
All disposable PPE, including gloves, aprons, and any other contaminated items, must be disposed of in a designated hazardous waste container[3][7]. Do not dispose of these items in the regular trash.
Chemical Waste Disposal
All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate waste container. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3]. Do not allow the chemical to enter drains or waterways[3][12].
Spill Management
In the event of a spill, evacuate the area and prevent further spread if it is safe to do so. Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as hazardous waste[3][8]. Ensure adequate ventilation during cleanup. For large spills, contact your institution's environmental health and safety department immediately.
Summary of Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Enhanced Protection (Recommended for higher risk procedures) |
| Eye/Face | Tightly fitting safety goggles (EN 166 / NIOSH) | Face shield over safety goggles |
| Hand | Chemical-resistant nitrile gloves (EN 374) | Double nitrile gloves |
| Body | Flame-resistant lab coat | Chemical-resistant apron or coveralls over lab coat |
| Respiratory | Work in a chemical fume hood | NIOSH-approved respirator with organic vapor cartridge |
By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.
References
- CATO Research Chemical Inc. (2025, September 8).
- Chemical Bull. (2026, February 4).
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
- Apollo Scientific. (n.d.). Pyrrolidine.
- CDH Fine Chemical. (n.d.).
- MilliporeSigma. (2025, November 6).
- Fisher Scientific. (2024, March 30).
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- MilliporeSigma. (2025, April 30).
- University of California, Santa Barbara Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- Spectrum Chemical. (2015, June 3).
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- CymitQuimica. (2024, December 19).
- Fisher Scientific. (2016, February 1).
- Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
Sources
- 1. Pyrrolidine | Cyclic Amine & Pharmaceutical Intermediate Supplier [chemicalbull.com]
- 2. lobachemie.com [lobachemie.com]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. support.hpe.com [support.hpe.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. falseguridad.com [falseguridad.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
